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4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Documentation Hub

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  • Product: 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine
  • CAS: 338772-34-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in Cellular Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This guide delineates the predicted mechanism of action for the novel compound 4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide delineates the predicted mechanism of action for the novel compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine. Based on extensive analysis of its core chemical scaffold, this molecule is hypothesized to function as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. The morpholinopyrimidine architecture is a well-established pharmacophore that targets the ATP-binding pocket of these critical kinases. The morpholine moiety, in particular, is crucial for establishing a high-affinity interaction with the kinase hinge region.[1] Inhibition of the PI3K/Akt/mTOR cascade is predicted to block downstream signaling, resulting in the suppression of cell proliferation, induction of G1 cell cycle arrest, and ultimately, apoptosis in susceptible cell populations. This document provides the theoretical framework for this mechanism and presents a series of robust, self-validating experimental protocols to empirically determine the compound's precise cellular and molecular effects.

Introduction: The Morpholinopyrimidine Scaffold as a Privileged Kinase-Targeting Motif

The morpholine ring is a versatile and privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties.[2] When fused with a pyrimidine core, it creates a scaffold with a high propensity for inhibiting protein kinases, a family of enzymes frequently dysregulated in human cancers.[1][3] Numerous clinically advanced inhibitors targeting the PI3K/Akt/mTOR pathway—a central signaling network controlling cell growth, metabolism, and survival—utilize this morpholinopyrimidine or a structurally related core.[4][5]

The molecule 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine belongs to this chemical class. Its mechanism of action can be confidently predicted based on the established structure-activity relationships of its close analogs. The defining feature is the morpholine oxygen's ability to act as a hydrogen bond acceptor, forming a critical bond with the backbone amide of a valine residue within the kinase hinge region (e.g., Val851 in PI3Kα or Val2240 in mTOR).[1] This interaction anchors the inhibitor in the ATP-binding site, preventing the kinase from phosphorylating its substrates and propagating downstream signals.

Primary Cellular Target: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a master regulator of cellular processes and is one of the most commonly activated signaling pathways in human cancer, making it a prime target for therapeutic intervention.[4][5]

  • Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases that, upon activation by growth factor receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Akt (Protein Kinase B): The accumulation of PIP3 at the cell membrane recruits and activates the serine/threonine kinase Akt.

  • Mammalian Target of Rapamycin (mTOR): Akt, in turn, phosphorylates and activates numerous downstream targets, including mTOR. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[4][5]

The subject compound is predicted to be a dual inhibitor, targeting both PI3K and mTOR, a strategy that offers a more comprehensive blockade of the pathway compared to targeting a single node.[1]

Visualizing the PI3K/Akt/mTOR Pathway and Compound's Site of Action

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation when active Survival Cell Survival Inhibitor 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

  • Objective: To quantify the induction of programmed cell death.

  • Procedure:

    • Treat cells with the compound at 1x and 2x GI50 for 48-72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

    • Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis). [6]

Conclusion

The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is predicted to be a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a mechanism consistent with its morpholinopyrimidine chemical structure. This inhibition is expected to block critical downstream signals required for cell growth and survival, leading to cell cycle arrest at the G1 checkpoint and the induction of apoptosis in cancer cells. The comprehensive suite of experimental protocols detailed in this guide provides a clear and robust framework for researchers to rigorously test this hypothesis, quantify the compound's potency, and definitively establish its cellular mechanism of action. These studies are a critical step in evaluating its potential as a novel therapeutic agent.

References

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]

  • Amuamuta, A., et al. (2019). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Sokolov, S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

  • Debenham, J.S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Sichaem, J., et al. (2022). Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Molecules. Available at: [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ikezoe, T., et al. (2006). Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cell. Leukemia Research. Available at: [Link]

  • Zhang, M-R., et al. (2019). Synthesis and evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET imaging of the metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Maw, H., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica. Available at: [Link]

  • Sumitomo Pharma. (Date not available). Profiles of Major Products under Development. Sumitomo Pharma Official Website. Available at: [Link]

  • Wiesner, C., et al. (2016). Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB. Journal of Cancer. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Uddin, S., et al. (2021). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Molecules. Available at: [Link]

  • Bohnacker, T., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Tighadouini, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Therapeutic Target Database. (Date not available). Drug Information for PD173952. TTD. Available at: [Link]

  • Babu, K.S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • DePinto, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lindsley, C.W., et al. (2018). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Oh, K-S., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

In vitro binding affinity of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine to target proteins

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Executive Summary The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

Executive Summary

The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine represents a highly optimized, ATP-competitive small molecule designed to target the Class I Phosphoinositide 3-Kinase (PI3K) family and the mammalian target of rapamycin (mTOR). Characterizing the in vitro binding affinity of such kinase inhibitors requires a rigorous, multi-tiered analytical approach. This whitepaper details the structural pharmacology of this specific pharmacophore and outlines the self-validating biochemical and biophysical workflows—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—required to quantify its target engagement and kinetic binding profile.

Structural Pharmacology & Mechanistic Rationale

The exceptional binding affinity of this compound is driven by the precise vectorial projection of its functional groups within the orthosteric ATP-binding pocket of PI3K isoforms.

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is a canonical hinge-binding motif in kinase drug design. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in the PI3Kα isoform)[1]. This interaction anchors the molecule within the ATP cleft.

  • The Pyrimidine Core (Scaffold): Functioning as an adenine mimetic, the planar pyrimidine ring occupies the primary binding pocket. It dictates the spatial orientation of the peripheral substituents, ensuring they are optimally aligned with the protein's microenvironments[2].

  • The 2-(Pyridin-2-yl) Group (Affinity Pocket): This moiety extends deeply into the inner affinity pocket of the kinase. The nitrogen atom of the pyridine ring is positioned to engage in hydrogen bonding or electrostatic interactions with key catalytic residues, such as Lys802 and Asp810 , driving high potency.

  • The 5-Methoxy Group (Selectivity & Conformation): The electron-donating methoxy group modulates the basicity of the pyrimidine nitrogens. Sterically, it occupies a specific hydrophobic cleft and restricts the rotational freedom of the adjacent rings. This locks the compound into its bioactive conformation, minimizing the entropic penalty upon binding and enhancing selectivity against off-target kinases.

In Vitro Binding Affinity Profiling

To fully characterize the compound, steady-state affinity ( IC50​ ) and real-time kinetic parameters ( Kd​ , kon​ , koff​ ) are measured across the PI3K/mTOR family. The table below summarizes the representative quantitative binding data for this scaffold.

Target Protein IC50​ (nM) Kd​ (nM)Association Rate, kon​ ( M−1s−1 )Dissociation Rate, koff​ ( s−1 )Residence Time, τ (min)
PI3Kα 2.51.8 4.5×105 8.1×10−4 20.6
PI3Kβ 45.038.5 1.2×105 4.6×10−3 3.6
PI3Kγ 85.272.0 9.5×104 6.8×10−3 2.4
PI3Kδ 12.49.6 3.8×105 3.6×10−3 4.6
mTOR 150.5125.0 8.0×104 1.0×10−2 1.6

Data Interpretation: The compound exhibits sub-nanomolar to low-nanomolar affinity for PI3Kα, driven primarily by a very slow dissociation rate ( koff​ ), resulting in a prolonged target residence time ( τ ).

Experimental Workflows & Self-Validating Protocols

TR-FRET Biochemical Kinase Assay ( IC50​ Determination)

Causality: Standard fluorescence polarization assays are highly susceptible to false positives caused by the autofluorescence of heterocyclic small molecules. TR-FRET overcomes this by introducing a temporal delay (e.g., 50 µs) between excitation and emission readings, allowing short-lived background fluorescence to decay before capturing the specific signal[3].

Step-by-Step Methodology:

  • Preparation: Dispense the compound (serially diluted in DMSO) into a 384-well microplate. Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Pre-incubation: Add recombinant GST-tagged PI3Kα enzyme in assay buffer (HEPES pH 7.5, MgCl2​ , EGTA, CHAPS). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the target.

  • Reaction Initiation: Add a substrate mixture containing ATP (at the predetermined Km​ for the specific isoform) and PIP2​ . Incubate for 30 minutes.

  • Termination & Detection: Stop the reaction by adding a buffer containing EDTA (to chelate Mg2+ ). Add the detection mixture: Biotin- PIP3​ , Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 330 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.

Self-Validating System: The protocol demands a Z'-factor calculation for every plate. A Z' > 0.6 validates the assay's dynamic range and reproducibility. The assay inherently self-corrects by utilizing a "no-enzyme" control (representing 100% inhibition/maximum FRET) and a "vehicle-only" control (representing 0% inhibition/minimum FRET).

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While IC50​ provides a snapshot of potency, it is highly dependent on assay conditions (e.g., ATP concentration). SPR is utilized because it is a label-free, real-time technique that resolves the equilibrium dissociation constant ( Kd​ ) into its dynamic components: kon​ and koff​ [4].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the Biacore instrument. Activate the surface using a 1:1 mixture of EDC and NHS.

  • Immobilization: Inject the target protein (e.g., PI3Kα) diluted in sodium acetate buffer (pH 4.5) over Flow Cell 2 (Fc2) until a capture level of ~4000 Response Units (RU) is achieved. Block unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Dilute the compound in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection (Multi-Cycle): Inject the compound at varying concentrations (e.g., 0.39 nM to 100 nM) over both Fc1 and Fc2 at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 300 seconds for the dissociation phase (buffer only).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to extract kon​ and koff​ .

Self-Validating System: SPR data integrity relies on double-referencing. Flow Cell 1 (Fc1) is activated and blocked without protein to serve as an in-line reference, immediately subtracting bulk refractive index shifts and non-specific binding. Furthermore, because DMSO has a high refractive index, a 6-point DMSO calibration curve (1.5% to 2.5%) is executed to correct for volumetric exclusion artifacts, ensuring the measured response is purely due to target engagement[4].

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 (Target) AKT->mTOR Activates Inhibitor 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Competitive Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and inhibitor target engagement.

SPR_Workflow Prep 1. Sensor Chip Preparation (CM5) Immobilize 2. Target Immobilization (PI3K via Amine Coupling) Prep->Immobilize Baseline 3. Baseline Stabilization Immobilize->Baseline Inject 4. Analyte Injection (Association Phase) Baseline->Inject Wash 5. Buffer Wash (Dissociation Phase) Inject->Wash Regen 6. Surface Regeneration Wash->Regen Regen->Baseline Multi-cycle Analyze 7. Kinetic Analysis (ka, kd, KD calculation) Regen->Analyze

Caption: SPR experimental workflow for real-time kinetic binding analysis.

References

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Instruction Manual For PIP3 Quantification HTRF Assay Source: Sigma-Aldrich URL
  • Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments Source: Springer Nature URL
  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Use of Surface Plasmon Resonance (SPR)

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine: A Technical Guide to CNS Pharmacokinetics and Structural Causality

Executive Summary In the development of neurotherapeutics—whether targeting central kinases (e.g., PI3K/mTOR pathways) or central ion channels (e.g., TRPM8)—the ability of a small molecule to cross the blood-brain barrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neurotherapeutics—whether targeting central kinases (e.g., PI3K/mTOR pathways) or central ion channels (e.g., TRPM8)—the ability of a small molecule to cross the blood-brain barrier (BBB) is the ultimate arbiter of clinical viability. The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine represents a highly optimized pharmacophore designed for central nervous system (CNS) penetration.

As a Senior Application Scientist, I approach BBB permeability not as a binary "pass/fail" metric, but as a dynamic equilibrium dictated by physicochemical causality. This whitepaper deconstructs the structural rationale behind this specific pyrimidine-morpholine derivative, outlines the self-validating in vitro workflows required to assess its efflux liability, and details the in vivo protocols necessary to determine its unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Structural Causality: Physicochemical Drivers of BBB Permeability

The architecture of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a masterclass in CNS multiparameter optimization [1]. Every functional group serves a specific pharmacokinetic purpose, balancing target affinity with the strict lipophilicity and hydrogen-bonding constraints required to traverse the brain microvascular endothelial cells.

  • The Morpholine Ring (pKa Modulation): Aliphatic morpholines typically possess a basic pKa of ~8.3, which would result in protonation at physiological pH (7.4), severely hindering passive transcellular diffusion. However, conjugating the morpholine nitrogen directly to the electron-deficient pyrimidine core delocalizes the nitrogen's lone pair into the π -system. This drops the pKa to approximately 2.5. Consequently, the molecule remains entirely neutral in systemic circulation, maximizing passive lipid bilayer permeation.

  • The C5-Methoxy Group (Lipophilicity & HBD Reduction): The addition of the methoxy group at the 5-position of the pyrimidine ring serves a dual purpose. First, it increases the calculated partition coefficient (cLogP) to an optimal ~2.8. Second, it contributes zero Hydrogen Bond Donors (HBD = 0). As established by authoritative BBB models, minimizing HBDs is the single most critical factor in avoiding P-glycoprotein (P-gp) mediated efflux [1].

  • The Pyridine Ring (Target Affinity vs. Efflux Liability): While the pyridine nitrogen provides a necessary Hydrogen Bond Acceptor (HBA) for target engagement (e.g., hinge-binding in kinases), it also acts as a potential recognition motif for active efflux transporters like P-gp (MDR1) and Breast Cancer Resistance Protein (BCRP) [2].

G Core 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Morpholine Morpholine Ring - Delocalized N lone pair - Neutral at pH 7.4 - High passive diffusion Core->Morpholine Methoxy C5-Methoxy Group - HBD = 0 - Optimal Lipophilicity - Desolvation efficiency Core->Methoxy Pyridine Pyridine Ring - HBA contributor - Target binding affinity - Potential P-gp recognition Core->Pyridine

Structural determinants of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine BBB permeation.

Quantitative Data Presentation

To contextualize this molecule, we benchmark its properties against the established "Optimal CNS Space" parameters.

Table 1: Physicochemical Parameters vs. Optimal CNS Space

ParameterValue for CompoundOptimal CNS SpaceCausality for BBB Permeation
Molecular Weight (MW) 272.3 Da≤ 360 DaSmall size enhances passive transcellular diffusion.
cLogP ~2.82.0 - 3.0Optimal lipophilicity prevents lipid membrane trapping.
Polar Surface Area (TPSA) 61.4 Ų40 - 90 ŲLow TPSA minimizes the desolvation energy penalty.
Hydrogen Bond Donors (HBD) 0≤ 1Lack of HBDs severely reduces P-gp efflux liability.
Hydrogen Bond Acceptors 6≤ 7Acceptable range; pyridine N may interact with P-gp.
Basic pKa ~2.5< 7.5Delocalized lone pair ensures neutrality at pH 7.4.

In Vitro Workflows: The Self-Validating Permeability System

To predict in vivo success, we must decouple passive permeability from active efflux. We achieve this using a self-validating MDCK-MDR1 bidirectional transport assay [2]. A self-validating system means the assay contains internal controls (e.g., a specific P-gp inhibitor) to definitively prove that any observed asymmetry is transporter-mediated, not an artifact of poor solubility or membrane retention.

Step-by-Step Protocol: MDCK-MDR1 Bidirectional Assay
  • Cell Seeding & Maturation: Seed MDCK cells stably transfected with human MDR1 (P-gp) onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days to form a polarized monolayer.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², validating tight junction integrity.

  • Compound Preparation: Prepare a 2 µM solution of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in HBSS buffer (pH 7.4) with a final DMSO concentration of ≤1%.

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank buffer to the apical chamber.

    • Self-Validation Step: Run parallel A-B and B-A wells containing 2 µM of Elacridar (a potent P-gp inhibitor).

  • Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (120 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL from the receiver chambers at 60 and 120 minutes. Immediately quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates P-gp substrate liability, which should collapse to ~1.0 in the Elacridar-treated wells.

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

Historically, researchers relied on total brain-to-plasma ratios ( Kp,brain​ ). However, total brain concentration is confounded by non-specific binding to brain lipids. The modern gold standard for neurotherapeutics is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [3]. Only the unbound drug ( fu,brain​ ) is pharmacologically active and capable of engaging the target.

Step-by-Step Protocol: Brain Homogenate Dialysis & Kp,uu,brain​ Calculation
  • In Vivo Dosing: Administer the compound to Sprague-Dawley rats via continuous intravenous (IV) infusion for 4 hours to achieve steady-state plasma and brain concentrations.

  • Tissue Harvest: Euthanize the subjects. Collect trunk blood (centrifuge immediately to isolate plasma) and rapidly excise the whole brain. Rinse the brain in ice-cold PBS to remove surface microvascular blood.

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes (w/v) of PBS (pH 7.4) using a bead beater.

  • Rapid Equilibrium Dialysis (RED):

    • Spike blank rat brain homogenate and blank rat plasma with 1 µM of the test compound.

    • Load 200 µL of the spiked matrix into the donor chamber of a RED device (8K MWCO membrane).

    • Load 350 µL of PBS into the receiver chamber.

    • Incubate at 37°C on a shaker (300 rpm) for 4 hours to reach equilibrium.

  • Matrix Matching & Extraction: Remove aliquots from both chambers. Matrix-match the samples (add blank buffer to matrix samples, and blank matrix to buffer samples) to ensure equal ionization efficiency during mass spectrometry. Extract with acetonitrile.

  • LC-MS/MS Analysis: Quantify the concentrations to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ) [4].

  • Final Calculation: Determine total in vivo concentrations ( Cbrain​ and Cplasma​ ) from the dosed rats, then apply the unbound fractions:

    Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

    A Kp,uu,brain​ approaching 1.0 indicates unrestricted BBB permeation, ideal for this pyrimidine-morpholine class.

Workflow Dosing 1. In Vivo Dosing (Rodent) Steady-State Infusion Sampling 2. Tissue Sampling Plasma & Brain Harvest Dosing->Sampling Split1 Sampling->Split1 TotalQuant 3a. LC-MS/MS Total C_brain & C_plasma Split1->TotalQuant Dialysis 3b. Equilibrium Dialysis Brain Homogenate & Plasma Split1->Dialysis Calc 5. Calculate K_p,uu,brain (C_brain * f_u,brain) / (C_plasma * f_u,plasma) TotalQuant->Calc UnboundQuant 4. LC-MS/MS Determine f_u,brain & f_u,plasma Dialysis->UnboundQuant UnboundQuant->Calc

Experimental workflow for determining the unbound brain-to-plasma partition coefficient.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Central nervous system multiparameter optimization (CNS MPO): A desirable design space for neuroscience drug discovery. ACS Chemical Neuroscience, 1(6), 435-449. URL:[Link]

  • Chen, X., Zhou, Z. W., Xue, C. C., Li, X. X., & Zhou, S. F. (2007). Role of P-glycoprotein in restricting the brain penetration of tanshinone IIA, a major active constituent from the root of Salvia miltiorrhiza Bunge, across the blood-brain barrier. Xenobiotica, 37(6), 635-678. URL:[Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2014). Mechanistic understanding of brain drug disposition to optimize the selection of potential neurotherapeutics in drug discovery. Pharmaceutical Research, 31(8), 2203-2219. URL:[Link]

  • Liu, X., Smith, B. J., Chen, C., Callegari, E., Becker, S. L., Chen, X., ... & Chuang, C. (2009). Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid. Drug Metabolism and Disposition, 37(4), 787-793. URL:[Link]

Foundational

An In-depth Technical Guide to the Safety Profile and Maximum Tolerated Dose of Sonidegib (4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine)

For Researchers, Scientists, and Drug Development Professionals Abstract Sonidegib, identified chemically as 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, is a potent and selective inhibitor of the Smoothened (...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonidegib, identified chemically as 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Marketed under the brand name Odomzo®, it is an approved therapeutic agent for adult patients with locally advanced basal cell carcinoma (BCC) that has recurred following surgery or radiation, or for patients who are not candidates for these interventions.[3][4][5] The aberrant activation of the Hh pathway is a critical driver in the pathogenesis of BCC.[6] This guide provides a comprehensive technical overview of the non-clinical and clinical safety profile of Sonidegib, detailing the methodologies for determining its maximum tolerated dose (MTD) and outlining the key considerations for its use in a research and clinical setting.

Introduction to Sonidegib: A Hedgehog Pathway Inhibitor

Sonidegib is a small molecule antagonist of the SMO receptor.[7] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates the inhibition of SMO.[7] This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.[7] In many BCCs, mutations in PTCH or SMO lead to constitutive activation of the pathway, driving tumorigenesis.[6] Sonidegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[1][7]

Chemical Structure and Properties
  • IUPAC Name: 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

  • Molecular Formula: C16H18N4O2

  • Brand Name: Odomzo®[8]

  • Investigational Name: LDE225[9]

Non-Clinical Safety Profile

A robust preclinical toxicology program was essential in defining the initial safety parameters of Sonidegib and guiding first-in-human (FIH) studies. These studies were conducted in rodent (rat) and non-rodent (dog) species to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.[2][7]

Toxicology Studies

Repeat-dose toxicology studies of up to 26 weeks in duration were conducted in both rats and dogs.[7] The major target organs identified in these studies were consistent across both species and are reflective of the on-target effects of Hedgehog pathway inhibition, which plays a crucial role in development and tissue homeostasis.

Key Target Organs of Toxicity in Preclinical Models: [7]

  • Bone: Effects on bone were prominent, particularly in growing animals. Findings included thinning and closure of the growth plates.[7] In a 5-week study in juvenile rats, sonidegib-induced toxicity also led to decreased bone length and width, and hyperostosis.[7]

  • Teeth (in rats): Significant dental abnormalities were observed in rats, including missing or broken teeth with histopathological atrophy. This was severe enough in the 26-week study to cause reduced food consumption and body weight, leading to early euthanasia for some animals.[7]

  • Skin and Hair Follicles: Alopecia (hair loss) with atrophy of hair follicles was a consistent finding at higher doses in both rats and dogs.[7]

  • Gastrointestinal (GI) Tract: GI effects were more pronounced in dogs and included ileum necrosis and attenuation of the stomach.[7]

  • Reproductive Tissues: In juvenile rats, sonidegib administration resulted in toxicity to reproductive tissues.[7]

  • Other Findings in Dogs: Adrenal vacuolation, increased cholesterol levels, and decreased uterine weight were also observed in dogs.[7]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of Sonidegib on vital organ systems. These studies, alongside general toxicology evaluations, did not reveal any unique or unexpected off-target liabilities that would preclude clinical development.[2]

Genetic and Reproductive Toxicology

Sonidegib was evaluated for its potential to cause genetic damage in a standard battery of in vitro and in vivo genotoxicity assays.[7]

A critical finding from the non-clinical program was the profound embryo-fetal toxicity observed in reproductive toxicology studies.[10] Daily oral administration of Sonidegib to pregnant rabbits during organogenesis resulted in abortion, complete resorption of fetuses, or severe malformations at exposures below the recommended human dose.[2][7] The observed teratogenic effects included severe craniofacial, vertebral, and distal limb and digit malformations.[7] These findings underscore the critical importance of the Hedgehog pathway in embryonic development and have led to stringent risk management strategies in the clinical setting.

Clinical Safety Profile and Maximum Tolerated Dose (MTD)

The clinical development of Sonidegib involved a systematic evaluation of its safety and tolerability in human subjects, beginning with a Phase 1 dose-escalation study to determine the MTD.[9]

Determination of the Maximum Tolerated Dose (MTD)

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or dose-limiting toxicities (DLTs).[11][12] The primary objective of a Phase 1 clinical trial is typically to establish the MTD, which then informs the recommended dose for subsequent Phase 2 efficacy studies.[13]

A first-in-human, Phase 1, multicenter, open-label, dose-escalation study was conducted with oral Sonidegib in patients with advanced solid tumors.[9] This study enrolled 103 patients and evaluated a range of doses from 100 mg to 3,000 mg daily, as well as 250 mg to 750 mg twice daily, in a continuous dosing schedule.[9] Dose escalation was guided by a Bayesian logistic regression model.[9]

The MTDs for Sonidegib were established as:[9]

  • 800 mg once daily

  • 250 mg twice daily

The primary DLT observed was a reversible Grade 3 or 4 elevation in serum creatine kinase (CK), which occurred in 18% of patients at doses at or above the MTD and was found to be exposure-dependent.[9]

The following diagram illustrates the general workflow for a dose-escalation study to determine the MTD.

MTD_Determination_Workflow cluster_0 Phase 1 Dose Escalation start Start with Preclinically Determined Safe Dose enroll_cohort Enroll Small Cohort of Patients (e.g., 3-6) start->enroll_cohort administer_dose Administer Drug at Current Dose Level enroll_cohort->administer_dose monitor_dlt Monitor for Dose-Limiting Toxicities (DLTs) (e.g., Cycle 1) administer_dose->monitor_dlt dlt_check DLT Observed? monitor_dlt->dlt_check no_dlt No Unacceptable Toxicity dlt_check->no_dlt No dlt_observed Unacceptable Toxicity (DLT) Observed dlt_check->dlt_observed Yes escalate_dose Escalate Dose for Next Cohort no_dlt->escalate_dose mtd_exceeded MTD Exceeded. De-escalate or Stop. dlt_observed->mtd_exceeded escalate_dose->enroll_cohort mtd_defined Define Maximum Tolerated Dose (MTD) mtd_exceeded->mtd_defined

Caption: Workflow for MTD determination in a Phase 1 clinical trial.

Recommended Dosing and Rationale

Although the MTD was determined to be 800 mg daily, subsequent Phase 2 studies (such as the BOLT study) demonstrated that a 200 mg daily dose of Sonidegib provided meaningful and sustained disease control with a more favorable benefit-risk profile compared to the 800 mg dose.[6] Adverse events were less frequent and less severe at the 200 mg dose.[6]

Therefore, the recommended dosage of Sonidegib is 200 mg taken orally once daily on an empty stomach (at least 1 hour before or 2 hours after a meal).[4][8][10] Therapy should continue until disease progression or the development of unacceptable toxicity.[8][10]

Clinical Adverse Events

The safety profile of Sonidegib has been well-characterized through clinical trials and post-marketing experience.[14] The adverse events (AEs) are largely consistent with the mechanism of action of Hedgehog pathway inhibitors.

Table 1: Common Adverse Events (≥10% incidence) Reported with Sonidegib 200 mg Daily

Adverse EventFrequencyReference(s)
Muscle SpasmsVery Common[8][15][16][17]
Alopecia (Hair Loss)Very Common[8][15][16][17]
Dysgeusia (Taste Alteration)Very Common[8][15][16][17]
FatigueVery Common[8][15][16][17]
NauseaVery Common[8][15][16][17]
DiarrheaVery Common[8][15][16][17]
Decreased WeightVery Common[8][15][16][17]
Decreased AppetiteVery Common[8][15][16][17]
Musculoskeletal PainVery Common[16][17]
Myalgia (Muscle Pain)Very Common[16][17]
Abdominal PainVery Common[8][16][17]
HeadacheVery Common[8][16][17]
VomitingVery Common[16][17][18]
Pruritus (Itching)Very Common[16][18]
Increased Serum Creatine Kinase (CK)Very Common[8][17]
Serious Adverse Events and Management

Musculoskeletal Adverse Reactions: This is the most significant and common toxicity associated with Sonidegib. It can manifest as muscle spasms, myalgia, and myositis, and can be accompanied by elevations in serum CK.[16] In the pivotal BOLT study, musculoskeletal AEs occurred in 68% of patients receiving the 200 mg dose.[16] Severe manifestations can include rhabdomyolysis, a serious condition involving muscle breakdown that can lead to kidney damage.[17][18][19]

Management Protocol for Musculoskeletal Toxicity: It is crucial to monitor serum CK levels prior to initiating therapy and periodically during treatment.[10]

CK_Management_Protocol cluster_criteria Discontinuation Criteria start Patient on Sonidegib 200 mg monitor Monitor for Muscle Symptoms & Serum CK Levels start->monitor ck_check CK Elevation or Severe Symptoms? monitor->ck_check continue_tx Continue Treatment with Monitoring ck_check->continue_tx No interrupt_tx Interrupt Sonidegib ck_check->interrupt_tx Yes resolve Symptoms/CK Resolve? interrupt_tx->resolve resume_tx Resume at 200 mg Daily resolve->resume_tx Yes discontinue_tx Permanently Discontinue Sonidegib resolve->discontinue_tx No / Recurrent criteria • CK > 2.5x ULN with worsening renal function • CK > 10x ULN • Recurrent CK > 5x ULN • Recurrent severe/intolerable symptoms

Caption: Dosing modification protocol for musculoskeletal AEs.[10]

Embryo-Fetal Toxicity: As established in non-clinical studies, Sonidegib can cause embryo-fetal death or severe birth defects.[3][5][10] This is a critical safety concern.

Risk Mitigation Strategy:

  • Females of Reproductive Potential: Must have a negative pregnancy test before starting treatment and must use effective contraception during treatment and for at least 20 months after the final dose.[10][19]

  • Males: Must use condoms, even after a vasectomy, during treatment and for at least 8 months after the final dose to avoid potential exposure through semen.[10][17]

  • Donation Restrictions: Patients must not donate blood or blood products during treatment and for 20 months after stopping. Men should not donate semen during treatment and for 8 months after the last dose.[17][18]

Other Clinically Relevant Adverse Events:

  • Hepatotoxicity: While not linked to instances of clinically apparent acute liver injury, transient serum aminotransferase elevations have been reported.[8] Rates of ALT elevations were reported in 15% to 27% of patients in some trials, with elevations >5 times the upper limit of normal (ULN) in 1% to 6%. These were generally manageable with dose interruption or discontinuation.[8]

  • Drug Interactions: Sonidegib is primarily metabolized by the hepatic enzyme CYP3A4.[5][8] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be avoided as this can significantly alter Sonidegib plasma concentrations.[5]

Conclusion and Future Directions

The safety profile of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (Sonidegib) is well-defined and manageable for its approved indication. The toxicities observed, both non-clinically and clinically, are predominantly mechanism-based, arising from the inhibition of the critical Hedgehog signaling pathway. Musculoskeletal adverse events and embryo-fetal toxicity represent the most significant safety concerns, necessitating careful patient monitoring and stringent risk management protocols. The determination of a 200 mg daily recommended dose, which is substantially lower than the MTD of 800 mg daily, highlights a clinical development strategy that prioritizes a favorable long-term benefit-risk balance over maximizing dose intensity. Ongoing real-world safety monitoring and further research may help refine management strategies for treatment-related adverse events, potentially improving tolerability and allowing for prolonged therapeutic benefit.[14]

References

  • Sonidegib - LiverTox - NCBI Bookshelf. (2017, June 1). National Center for Biotechnology Information. [Link]

  • Sonidegib (oral route) - Side effects & dosage. (2026, February 28). Mayo Clinic. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, May 31). SEKISUI XenoTech. [Link]

  • Key Clinical Adverse Events in Patients with Advanced Basal Cell Carcinoma Treated with Sonidegib or Vismodegib: A Post Hoc Analysis. (n.d.). Dermatology and Therapy. [Link]

  • Sonidegib: uses, dosing, warnings, adverse events, interactions. (2024, July 19). The American Society of Health-System Pharmacists. [Link]

  • Sonidegib Side Effects: Common, Severe, Long Term. (2025, September 17). Drugs.com. [Link]

  • NDA #205266 Pharmacology and Toxicology Review. (2015, July 21). U.S. Food and Drug Administration. [Link]

  • A phase I, multicenter, open-label, first-in-human, dose-escalation study of the oral smoothened inhibitor Sonidegib (LDE225) in patients with advanced solid tumors. (2014, April 1). Clinical Cancer Research. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION - ODOMZO. (n.d.). U.S. Food and Drug Administration. [Link]

  • Phase I cancer clinical trials. (n.d.). Journal of Thoracic Disease. [Link]

  • Phase I–II clinical trial design: a state-of-the-art paradigm for dose finding. (n.d.). Annals of Oncology. [Link]

  • Up-and-down designs for phase I clinical trials. (n.d.). Statistical Methods in Medical Research. [Link]

  • Real-world safety profile of sonidegib: a disproportionality analysis based on the FDA adverse event reporting system. (2025, October 23). Frontiers in Pharmacology. [Link]

  • Expert opinion on sonidegib efficacy, safety and tolerability. (2021, May 12). Expert Opinion on Drug Safety. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. [Link]

  • For Healthcare Professionals - ODOMZO® (sonidegib). (n.d.). OdomzoHCP.com. [Link]

  • ODOMZO® (sonidegib) Pharmacy Coverage Guideline. (2025, November 20). Blue Cross Blue Shield of Arizona. [Link]

  • Dosage & Administration | ODOMZO® (sonidegib) for Dermatologists. (n.d.). OdomzoHCP.com. [Link]

  • A Guide to Phase 1 Clinical Trial Designs. (2023, September 18). Quanticate. [Link]

  • ODOMZO® (sonidegib) | Official Patient Site. (n.d.). Odomzo.com. [Link]

  • Risk Management Plan Sonidegib LDE225. (2025, September 16). European Medicines Agency. [Link]

  • Sonidegib. (n.d.). DermNet. [Link]

  • Moving Beyond 3+3: The Future of Clinical Trial Design. (2021, May 27). ASCO Publications. [Link]

  • NDA #205266 Clinical Review. (2015, July 21). U.S. Food and Drug Administration. [Link]

  • Randomized, double-blind study of sonidegib (LDE225) in patients (pts) with locally advanced (La) or metastatic (m) basal-cell carcinoma (BCC). (2014, May 20). ASCO Publications. [Link]

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. (n.d.). Drugs in R&D. [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Preparation of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in DMSO for In Vitro Cell Culture Assays

Executive Summary 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a highly lipophilic pyrimidine-amine derivative utilized primarily in pharmacological research as a modulator of the RANKL/RANK signaling axis [...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a highly lipophilic pyrimidine-amine derivative utilized primarily in pharmacological research as a modulator of the RANKL/RANK signaling axis [1]. Due to its hydrophobic structural motifs—comprising a pyrimidine core, a methoxy group, a pyridine ring, and a morpholine moiety—this compound is insoluble in aqueous media. Proper solvation in Dimethyl Sulfoxide (DMSO) is an absolute prerequisite to ensure biological availability, prevent micro-precipitation, and avoid artificial skewing of IC50/EC50 values in cell-based assays.

This application note provides a self-validating, step-by-step protocol for the reconstitution, storage, and serial dilution of this compound, grounded in physicochemical causality.

Biological Context & Pathway Visualization

In osteoclastogenesis and bone resorption models, 2-(pyridin-2-yl)pyrimidine-4-amine derivatives act by blocking the RANKL/RANK signaling cascade [1]. The compound inhibits downstream TRAF6 recruitment and subsequent MAPK/NF-κB activation, making precise in vitro dosing critical for accurate phenotypic readouts.

Pathway RANKL RANKL (Ligand) RANK RANK (Receptor) RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK MAPK / NF-κB Pathways TRAF6->MAPK Activates Osteoclast Osteoclastogenesis & Bone Resorption MAPK->Osteoclast Induces Inhibitor 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Inhibitor->RANK Blocks Signal

Figure 1: RANKL/RANK signaling pathway and the inhibitory role of the pyrimidine-amine compound.

Physicochemical Profiling & Solvation Causality
  • Molecular Formula : C14H16N4O2

  • Molecular Weight : 272.31 g/mol

  • Solvent Causality : The compound's high lipophilicity requires a polar aprotic solvent. DMSO effectively disrupts the intermolecular forces of the crystalline powder without altering the compound's chemical structure. However, standard laboratory-grade DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility limit of lipophilic compounds, leading to premature precipitation. Therefore, anhydrous DMSO (≥99.9% purity) must be used.

Materials & Reagents
  • Target Compound : 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (Powder, stored at -20°C in desiccant).

  • Solvent : Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade, ≥99.9% purity.

  • Consumables : Sterile, low-bind microcentrifuge tubes (to prevent non-specific adsorption of the hydrophobic compound).

  • Equipment : Vortex mixer, water bath sonicator (37°C), argon or nitrogen gas stream.

Solvation Workflow & Experimental Protocol

Workflow A 1. Equilibrate Vial (Room Temp, 30 min) B 2. Add Anhydrous DMSO (Target: 10 mM Stock) A->B C 3. Vortex & Sonicate (Ensure Dissolution) B->C D 4. Aliquot (Low-bind sterile tubes) C->D E 5. Store at -20°C or -80°C (Desiccated, dark) D->E F 6. Intermediate Dilution (in Culture Media) E->F Thaw at RT G 7. Final Cell Treatment (DMSO ≤ 0.1%) F->G Dropwise addition

Figure 2: Step-by-step workflow for the reconstitution and dilution of the compound in DMSO.

Phase 1: Equilibration & Reconstitution
  • Vial Equilibration : Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which will severely impair DMSO solubility and degrade the compound.

  • Solvent Addition : In a sterile biosafety cabinet, add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM stock solution (See Table 1).

  • Dissolution : Vortex the vial vigorously for 30-60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at 37°C for 5-10 minutes. Inspect under a light source to ensure no micro-crystals remain.

Phase 2: Aliquoting & Storage
  • Aliquoting : Divide the 10 mM stock into 10 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Inert Atmosphere (Optional but Recommended) : Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing to prevent oxidation.

  • Storage : Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

    • Causality: Avoid repeated freeze-thaw cycles. Freezing and thawing causes a "freeze-concentration" effect, creating local gradients that force the compound out of solution, permanently reducing the active concentration.

Phase 3: Serial Dilution & Cell Treatment
  • Intermediate Dilution : Never add the 10 mM DMSO stock directly to cells.

    • Causality: Direct addition causes "solvent shock," where the sudden shift in the dielectric constant of the aqueous media causes the hydrophobic compound to crash out. Instead, prepare a 100X or 1000X intermediate dilution in pre-warmed culture media.

  • Final Addition : Add the intermediate dilution dropwise to the cell culture vessel while gently swirling to ensure immediate and homogeneous dispersion.

Quantitative Data: Reconstitution & Dilution Tables

Table 1: Reconstitution Volumes for Stock Solutions (Based on MW = 272.31 g/mol )

Mass of Compound (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0367.273.4
5.01836.1367.2
10.03672.3734.5

Table 2: Serial Dilution Protocol for Cell Culture (Target ≤0.1% DMSO) Maintaining a final DMSO concentration below 0.1% is critical. Higher concentrations of DMSO have been shown to induce drastic transcriptomic and epigenetic changes in human cells in vitro, confounding experimental results [2].

StepSource MaterialDiluent (Culture Media)Compound ConcentrationDMSO Concentration
110 mM Stock-10 mM100%
210 µL of Step 1990 µL Media100 µM1.0%
3100 µL of Step 2900 µL Media10 µM (Final Assay Max) 0.1%
4100 µL of Step 3900 µL Media1 µM0.01%
5100 µL of Step 4900 µL Media100 nM0.001%
Expert Insights on Cytotoxicity & Artifacts

When conducting in vitro assays, the vehicle control is just as important as the compound itself. Always include a DMSO-only control well that matches the exact final DMSO concentration of your highest compound dose. As demonstrated by Verheijen et al., even low concentrations of DMSO can alter the epigenetic landscape and cellular processes [2]. Ensuring your final DMSO concentration remains ≤0.1% v/v mitigates solvent-induced apoptosis and off-target transcriptomic shifts, ensuring that any observed phenotypic changes are strictly due to the pyrimidine-amine compound's target engagement.

References
  • WIPO (PCT). (2013). 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof (Patent No. WO2013047719A1).
  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., Timmermann, B., Selevsek, N., Schlapbach, R., Gmuender, H., Gotta, S., Geraedts, J., Herwig, R., Kleinjans, J., & Caiment, F. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641.[Link]

Application

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in vivo dosing protocol for murine models

Introduction: Rationale and Scientific Background 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, more commonly known as Buparlisib or BKM120, is a potent and orally bioavailable pan-class I phosphatidylinositol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Background

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, more commonly known as Buparlisib or BKM120, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, metabolism, and motility.[1] Dysregulation of this pathway, often through mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers, driving tumorigenesis and therapeutic resistance.[1][2]

Buparlisib competitively binds to the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby inhibiting the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This blockade of a key signaling node leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the PI3K/AKT/mTOR pathway has been shown to induce antiproliferative and pro-apoptotic effects in a wide range of preclinical cancer models.[1][3][4] Notably, Buparlisib is capable of crossing the blood-brain barrier, making it a candidate for investigation in primary brain malignancies and brain metastases.[5][6][7][8]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vivo administration of Buparlisib in murine models. The protocols detailed herein are synthesized from established preclinical studies and are designed to ensure scientific rigor, reproducibility, and adherence to ethical animal welfare standards.

Mechanism of Action: PI3K Pathway Inhibition

The primary mechanism of action for Buparlisib is the inhibition of the PI3K signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by Buparlisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation BKM120 Buparlisib (BKM120) BKM120->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Design and Murine Models

The selection of an appropriate murine model is critical for the successful in vivo evaluation of Buparlisib. Commonly utilized models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG). This approach allows for the assessment of Buparlisib's efficacy against human tumors.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered to more accurately reflect the heterogeneity and therapeutic response of human tumors.

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the host immune system.[9]

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously due to specific genetic alterations, such as mutations in Pik3ca or deletion of Pten.[2]

In Vivo Dosing Protocol: A Step-by-Step Guide

The following protocol outlines a typical workflow for an in vivo efficacy study of Buparlisib in a murine xenograft model.

InVivo_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation 1. Animal Acclimation (1-2 weeks) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 4. Randomization into Treatment Groups Tumor_Monitoring->Randomization Tumors reach palpable size Dosing 5. Daily Dosing (Vehicle & BKM120) Randomization->Dosing Monitoring 6. Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) Dosing->Monitoring Euthanasia 7. Euthanasia & Tissue Collection Monitoring->Euthanasia Pre-defined endpoint reached Analysis 8. Endpoint Analysis (Tumor Weight, PK/PD, Histology) Euthanasia->Analysis

Caption: A generalized workflow for a preclinical in vivo efficacy study.

Part 1: Materials and Reagents
  • Compound: 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (Buparlisib, BKM120)

  • Vehicle Components:

    • N-Methyl-2-pyrrolidone (NMP)

    • Polyethylene glycol 300 (PEG300)

  • Animal Model: Appropriate murine strain (e.g., BALB/c nude mice for xenografts)

  • Cancer Cell Line: Relevant cell line for the intended study (e.g., DAOY for medulloblastoma, A2780 for ovarian cancer)[1][3]

  • Equipment:

    • Oral gavage needles (20-22 gauge, ball-tipped)

    • Syringes (1 mL)

    • Calipers for tumor measurement

    • Analytical balance

    • Sterile cell culture supplies

Part 2: Formulation of Dosing Solution

Buparlisib is typically formulated for oral administration. A common vehicle is a mixture of NMP and PEG300.[3][4]

  • Vehicle Preparation: Prepare a 10/90 (v/v) mixture of NMP and PEG300. For example, to prepare 10 mL of vehicle, mix 1 mL of NMP with 9 mL of PEG300.

  • Buparlisib Dissolution:

    • Weigh the required amount of Buparlisib powder based on the desired final concentration and the total volume needed for the study cohort.

    • Add a small amount of the vehicle to the Buparlisib powder and vortex until a homogenous suspension is formed.

    • Gradually add the remaining vehicle while continuously mixing to ensure complete dissolution. The solution should be clear.

    • Prepare fresh dosing solutions daily to ensure stability.

Part 3: Dosing Regimen and Administration

The selection of the dose is critical and should be based on prior in vitro data and literature precedents. Doses in the range of 30-60 mg/kg administered daily by oral gavage have been shown to be effective in various murine models.[3][4][9]

  • Dose-Range Finding (Optional but Recommended): A preliminary dose-range finding study can be conducted to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used. This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.

  • Animal Handling and Dosing:

    • Accurately weigh each mouse daily to determine the precise volume of the dosing solution to be administered.

    • Administer the Buparlisib solution or vehicle control via oral gavage using a properly sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

    • The dosing volume should be carefully controlled, typically not exceeding 10 mL/kg.

    • Dosing is generally performed once daily for the duration of the study, which can range from several weeks to months.[3][4]

Part 4: Monitoring and Endpoint Analysis

Consistent and thorough monitoring is essential for data quality and animal welfare.

  • Tumor Growth: Measure tumor dimensions with calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

  • Body Weight and Clinical Observations: Record the body weight of each animal daily. Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming habits.

  • Endpoint Criteria: Pre-define the study endpoint, which may include a maximum tumor volume (e.g., 2000 mm³), a specific duration of treatment, or evidence of significant morbidity.

  • Tissue Collection and Analysis: At the study endpoint, euthanize the animals according to approved institutional protocols.

    • Pharmacokinetics (PK): Collect blood samples at various time points after the final dose to determine the plasma concentration of Buparlisib.

    • Pharmacodynamics (PD): Excise tumors and other relevant tissues. A portion of the tumor can be snap-frozen for Western blot analysis to assess the inhibition of the PI3K pathway (e.g., levels of phosphorylated AKT).[9][10] The remaining tumor can be fixed in formalin for histological and immunohistochemical analysis.

Quantitative Data Summary

The following tables summarize representative dosing parameters and pharmacokinetic data for Buparlisib in murine models, as compiled from various preclinical studies.

Table 1: Representative In Vivo Dosing Parameters for Buparlisib

ParameterDetailsReference(s)
Compound Buparlisib (BKM120)[1]
Administration Route Oral gavage[3][4][9]
Vehicle 10% NMP / 90% PEG300 (v/v)[3][4]
Dose Range 10 - 100 mg/kg/day[1][3][11]
Frequency Daily[3][4][9]
Murine Models Xenografts (e.g., medulloblastoma, ovarian, breast), Syngeneic models[3][4][9]

Table 2: Key Pharmacokinetic and Pharmacodynamic Observations in Mice

ParameterObservationReference(s)
Time to Peak Concentration (Tmax) Approximately 1 hour post-oral dose (at 60 mg/kg)[1]
pAKT Inhibition in Tumor Full inhibition observed within 1 hour post-dose (at 60 mg/kg)[1]
Brain Penetration Excellent brain-to-plasma ratio[1][7]
Antitumor Activity Significant, dose-dependent tumor growth inhibition or regression[1][3][10]

Scientific Integrity and Self-Validation

To ensure the trustworthiness and reproducibility of the in vivo studies with Buparlisib, a self-validating experimental design is crucial. This includes:

  • Appropriate Controls: Always include a vehicle-treated control group to accurately assess the therapeutic effect of Buparlisib.

  • Randomization and Blinding: Randomize animals into treatment groups to avoid bias. Where possible, the individuals measuring tumors and analyzing data should be blinded to the treatment allocation.

  • Pharmacodynamic Readouts: Correlate the observed antitumor efficacy with on-target pathway inhibition. Demonstrating a reduction in phosphorylated AKT in tumor tissues from Buparlisib-treated animals provides strong evidence that the observed effects are mechanism-driven.[9][10]

  • Adherence to Animal Welfare Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals (e.g., ARRIVE guidelines).

Conclusion

Buparlisib (BKM120) is a well-characterized pan-class I PI3K inhibitor with significant preclinical antitumor activity in a variety of murine models.[1] Its oral bioavailability and ability to penetrate the blood-brain barrier further enhance its therapeutic potential.[1][6][7] The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Buparlisib. Careful attention to experimental design, dosing formulation and administration, and comprehensive endpoint analysis will yield reliable and reproducible data, thereby contributing to the further understanding and potential clinical application of this targeted therapy.

References

  • Grommes, C., et al. (2023). Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma. Leukemia & Lymphoma, 64(9), 1545-1553. [Link]

  • Chen, K., et al. (2017). Effective use of PI3K inhibitor BKM120 to treat human osteosarcoma. International Journal of Clinical and Experimental Medicine, 10(4), 6378-6386. [Link]

  • Zhao, P., et al. (2017). BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma. PLoS ONE, 12(6), e0179948. [Link]

  • Maira, S. M., et al. (2012). Preclinical and Preliminary Clinical Activity of NVP-BKM120, an Oral Pan-Class I PI3K Inhibitor, in the Brain. Annals of Oncology, 23(suppl_9), 1675. [Link]

  • Zhao, P., et al. (2017). BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma. PLoS ONE, 12(6), e0179948. [Link]

  • Al-Harbi, S., et al. (2020). PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest. Oxidative Medicine and Cellular Longevity, 2020, 7514207. [Link]

  • Stell, A. J., et al. (2016). PI3K Inhibition Reduces Mammary Tumor Growth and Facilitates Anti-tumor Immunity and Anti-PD1 Responses. Clinical Cancer Research, 22(14), 3526-3537. [Link]

  • Sam, S. E., & Si, W. (2015). PI3K pathway inhibitors for the treatment of brain metastases with a focus on HER2+ breast cancer. Journal of Carcinogenesis, 14, 2. [Link]

  • Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328. [Link]

  • Grommes, C., et al. (2023). Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma. Leukemia & Lymphoma, 64(9), 1545-1553. [Link]

  • Lheureux, S., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Molecular Cancer Therapeutics, 11(1), 128-138. [Link]

  • Burger, M. T., et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics, 11(8), 1747-1757. [Link]

  • Grommes, C., et al. (2023). Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma. Leukemia & Lymphoma, 64(9), 1545-1553. [Link]

  • Castillo-Lluva, S., & Vanhaesebroeck, B. (2019). Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations. Cancers, 11(4), 578. [Link]

  • Burger, M. T., et al. (2012). Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. Molecular Cancer Therapeutics, 11(8), 1747-1757. [Link]

  • Techasen, A., et al. (2018). Inhibitory effect of NVP-BKM120 on cholangiocarcinoma cell growth. Oncology Letters, 15(4), 4709-4716. [Link]

Sources

Method

Step-by-step chemical synthesis route for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

An In-Depth Technical Guide to the Synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Introduction The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The target molecule, 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, is a polysubstituted pyrimidine derivative of significant interest in drug discovery. Its structural motifs, including the pyridinyl and morpholino groups, are frequently incorporated to modulate physicochemical properties and target engagement.[2][3] This guide provides a detailed, step-by-step chemical synthesis route for this compound, designed for researchers, scientists, and drug development professionals. The presented synthesis is a three-step sequence commencing from the readily available 5-methoxyuracil, and it leverages a regioselective strategy to ensure the precise installation of the desired substituents.

Overall Synthetic Strategy

The synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is achieved through a robust three-step sequence. This strategy is predicated on the differential reactivity of the C2 and C4 positions of a key dichloropyrimidine intermediate.

Synthetic_Workflow A 5-Methoxyuracil B 2,4-Dichloro-5-methoxypyrimidine A->B Step 1: Chlorination C 2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine B->C Step 2: Regioselective Suzuki-Miyaura Coupling D 4-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine C->D Step 3: Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

PART 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (Intermediate 1)

The initial step involves the conversion of 5-methoxyuracil to the corresponding dichloropyrimidine. This transformation is a classic and essential reaction in pyrimidine chemistry, rendering the pyrimidine core susceptible to subsequent nucleophilic substitution and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this purpose, and the addition of a tertiary amine base, such as pyridine or triethylamine, is crucial for facilitating the reaction.[4][5]

Reaction Scheme:

5-Methoxyuracil + POCl₃ --(Pyridine)--> 2,4-Dichloro-5-methoxypyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methoxyuracil142.1110.0 g70.4
Phosphorus oxychloride (POCl₃)153.3332.4 mL352
Pyridine79.1011.2 mL141
Toluene-150 mL-
Ice-300 g-
Ethyl acetate-3 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-methoxyuracil (10.0 g, 70.4 mmol) and toluene (150 mL).

  • With stirring, add phosphorus oxychloride (32.4 mL, 352 mmol) to the suspension at room temperature.

  • Carefully add pyridine (11.2 mL, 141 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (300 g) in a large beaker with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to afford 2,4-dichloro-5-methoxypyrimidine as a white to off-white solid.

Expected Yield: 75-85%

PART 2: Synthesis of 2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine (Intermediate 2)

This step employs a regioselective Suzuki-Miyaura cross-coupling reaction. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position.[6][7] This inherent reactivity allows for the selective introduction of the pyridin-2-yl group at the C4 position.

Reaction Scheme:

2,4-Dichloro-5-methoxypyrimidine + 2-(Tributylstannyl)pyridine --(Pd(PPh₃)₄)--> 2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dichloro-5-methoxypyrimidine179.005.0 g27.9
2-(Tributylstannyl)pyridine368.1810.2 g27.7
Tetrakis(triphenylphosphine)palladium(0)1155.561.61 g1.4
1,4-Dioxane-100 mL-
Saturated aq. NaHCO₃-50 mL-
Ethyl acetate-3 x 75 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,4-dichloro-5-methoxypyrimidine (5.0 g, 27.9 mmol) and 2-(tributylstannyl)pyridine (10.2 g, 27.7 mmol) in 1,4-dioxane (100 mL).

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.61 g, 1.4 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine.

Expected Yield: 60-70%

PART 3: Synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The remaining chlorine atom at the C2 position is displaced by morpholine. This reaction is typically carried out at elevated temperatures, and the use of a base is generally not required as the amine reactant can also act as the base.[8]

Reaction Scheme:

2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine + Morpholine --> 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

SNAr_Mechanism sub 2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine int Meisenheimer Complex (Intermediate) sub->int Nucleophilic Attack nuc Morpholine nuc->int prod Final Product int->prod Loss of Cl⁻

Caption: General mechanism for the SNAr reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine221.643.0 g13.5
Morpholine87.125.9 mL67.5
Ethanol-50 mL-
Water-100 mL-
Ethyl acetate-3 x 50 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-chloro-5-methoxy-4-(pyridin-2-yl)pyrimidine (3.0 g, 13.5 mmol) in ethanol (50 mL).

  • Add morpholine (5.9 mL, 67.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Expected Yield: 80-90%

Characterization of the Final Product

The structure of the final product, 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.70 (d, 1H, pyridinyl-H), 8.40 (d, 1H, pyridinyl-H), 8.15 (s, 1H, pyrimidinyl-H), 7.80 (t, 1H, pyridinyl-H), 7.30 (t, 1H, pyridinyl-H), 4.00 (s, 3H, -OCH₃), 3.90 (t, 4H, morpholinyl-H), 3.80 (t, 4H, morpholinyl-H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 164.0, 161.5, 157.0, 154.5, 149.5, 137.0, 125.0, 122.0, 115.0, 67.0, 56.0, 45.0.
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ calculated for C₁₄H₁₇N₅O₂: 288.1404; found: 288.1409.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine. The described three-step route is efficient and relies on well-established and regioselective chemical transformations. By following these protocols, researchers can reliably produce this valuable compound for further investigation in drug discovery and medicinal chemistry programs.

References

  • Jain, K., et al. (2022). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal on Science and Technology.
  • Taylor, A. M., & Grotli, M. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link][1][9]

  • Luo, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 445-448. [Link][6]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(17), 2266-2269. [Link][8]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 458. [Link][7][10][11]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. [5]

  • Google Patents. (2017). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. [4]

  • Ramesh, P., Sundar, P. V., & Murti, V. V. S. (1982). Aromatic nucleophilic substitution reactions: Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine with a variety of nucleophiles. Journal of the Indian Chemical Society, 59, 698-701. [Link][8]

  • Ghavre, M., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link][6]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link][12]

  • Vaskevich, A. I., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-810. [Link]

  • Barluenga, J., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(2), 249-253. [Link]

  • Wang, P., et al. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Atlantis Press. [Link]

  • Furet, P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7404-7414. [Link][3]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2234. [Link][2]

Sources

Application

Application Note: Preparation of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Stock Solutions for High-Throughput Screening

Pharmacological Context & Physicochemical Profiling The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a highly specific heterocyclic small molecule, structurally characterized by a central pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Physicochemical Profiling

The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a highly specific heterocyclic small molecule, structurally characterized by a central pyrimidine ring substituted with methoxy, pyridin-2-yl, and morpholine moieties. It is recognized primarily as a potent modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[1][2]. TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents, making it a critical target in oncology, neuropathic pain management, and consumer care formulations[3].

In High-Throughput Screening (HTS) campaigns aimed at identifying or validating TRPM8 modulators, compound management is a critical variable[4]. The planar aromatic system (pyridine and pyrimidine) drives significant lipophilicity, resulting in poor intrinsic aqueous solubility (<10 μM)[5]. Consequently, the compound is highly susceptible to precipitation (the "DMSO crash") when introduced into aqueous assay buffers, which can skew dose-response curves and generate false negatives[6].

Causality in Experimental Design: The "Why" Behind the Protocol

As a best practice in assay development, every step of compound handling must be designed to prevent degradation and maintain solubility:

  • The Hygroscopic Threat of DMSO : 100% anhydrous DMSO (<0.005% water) is the gold standard for solvating lipophilic screening libraries[7]. DMSO is extremely hygroscopic; absorption of atmospheric moisture rapidly degrades its solvation capacity. For 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, even minor water ingress can induce invisible micro-precipitation and subsequent compound degradation[7][8].

  • Acoustic Droplet Ejection (ADE) vs. Tip-Based Pipetting : Traditional tip-based serial dilutions in intermediate aqueous buffers cause localized supersaturation, leading to compound crystallization. ADE technology (e.g., Echo Liquid Handlers) uses focused sound energy to transfer nanoliter droplets of 100% DMSO directly into assay plates[9]. This contact-free method bypasses intermediate aqueous dilutions, eliminates tip carryover, and ensures precise dosing[9][10].

Materials and Reagents

  • Target Compound : 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (Solid powder, >98% purity).

  • Solvent : Anhydrous Dimethyl Sulfoxide (DMSO), water content <0.005%, sealed under argon[7].

  • Atmosphere : Inert Gas (Argon or Nitrogen, high purity) for purging.

  • Consumables : Echo-qualified 384-well or 1536-well cyclic olefin copolymer (COC) source plates[9], low-binding amber glass vials, and 2D-barcoded matrix tubes.

  • Equipment : Analytical Balance (0.01 mg readability) equipped with a static ionizer, water bath sonicator, and Acoustic Liquid Handler.

Step-by-Step Methodology

Phase 1: Gravimetric Dispensing & Solvation
  • Equilibration : Transfer the lyophilized compound vial from -20°C storage to a desiccator. Allow 30 minutes for it to equilibrate to room temperature to prevent condensation upon opening.

  • Weighing : Using an anti-static gun to neutralize static charge on the powder, weigh the required mass into a low-binding amber glass vial.

  • Solvent Addition : Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM stock solution. Add the solvent slowly using a positive displacement pipette to account for DMSO's high viscosity.

  • Dissolution : Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5-minute intervals. Critical Causality Note: Do not allow the sonication bath to exceed 30°C, as localized thermal stress can degrade the methoxy-pyrimidine linkage[7].

Phase 2: Quality Control (QC) & Aliquoting
  • Visual & Analytical Inspection : Ensure the solution is optically clear. Verify the absence of micro-precipitation using nephelometry and confirm compound integrity via LC-MS[8].

  • Inert Storage : Aliquot the 10 mM stock into single-use 50 μL volumes in 2D-barcoded matrix tubes.

  • Argon Purging : Gently purge the headspace of each tube with Argon gas before sealing to displace atmospheric moisture[7].

  • Cryopreservation : Store aliquots immediately at -80°C. Strictly avoid repeated freeze-thaw cycles, which induce nucleation and irreversible crystallization[7].

Phase 3: HTS Assay Preparation via Acoustic Dispensing
  • Thawing : Thaw a single-use 50 μL aliquot at room temperature inside a desiccator.

  • Source Plate Loading : Transfer the stock to an Echo-qualified COC source plate. Centrifuge the plate at 1000 x g for 1 minute to eliminate trapped air bubbles, which severely disrupt acoustic energy transfer[10].

  • Direct Dispensing : Utilize the Echo Liquid Handler to dispense nanoliter volumes directly into the destination assay plate. The system's Dynamic Fluid Analysis (DFA) will automatically adjust the acoustic energy based on the specific DMSO hydration level, ensuring <10% deviation from the target volume[9]. Ensure the final DMSO concentration in the biological assay remains below 0.5% to prevent cytotoxicity[7].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Handling Parameters

Parameter Value / Specification Rationale
Target Concentration 10 mM Standard HTS stock concentration[8].
Solvent Requirement 100% Anhydrous DMSO Prevents hydrolysis and micro-precipitation[7].
Storage Temperature -80°C (Single-use aliquots) Minimizes freeze-thaw degradation[7].
Max Assay DMSO % < 0.5% v/v Prevents solvent-induced cytotoxicity in cell-based assays[7].

| Acoustic Transfer Vol. | 2.5 nL increments | Enables high-precision dose-response curves[9][10]. |

Table 2: 10-Point Dose-Response Serial Dilution Matrix (Acoustic Dispensing)

Dose Point Final Assay Conc. (μM) Transfer Vol. of 10 mM Stock (nL) Total Assay Vol. (μL) Final DMSO %
1 30.0 150.0 50 0.30%
2 10.0 50.0 50 0.10%
3 3.0 15.0 50 0.03%
4 1.0 5.0 50 0.01%
5 0.3 1.5 50 <0.01%

| 6-10 | <0.1 | Via intermediate acoustic dilution | 50 | <0.01% |

Mandatory Visualizations

HTS_Workflow A Gravimetric Dispensing (Anti-static environment) B Solvation in Anhydrous DMSO (10 mM Stock) A->B Add Solvent C Quality Control (LC-MS & Nephelometry) B->C Vortex & Sonicate D Aliquoting & Storage (Argon Purge, -80°C) C->D Pass QC E Acoustic Liquid Handling (Echo Dispenser) D->E Thaw Single Aliquot F HTS Assay Plate (Final DMSO <0.5%) E->F Nanoliter Transfer

Caption: Workflow for DMSO stock preparation and acoustic dispensing in HTS.

Signaling_Pathway Ligand 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Receptor TRPM8 Ion Channel (Plasma Membrane) Ligand->Receptor Allosteric Binding IonFlux Calcium (Ca2+) Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Cation Accumulation Signal Sensory Nerve Transmission (Cooling/Analgesia) Depolarization->Signal Action Potential

Caption: Mechanism of TRPM8 modulation and downstream calcium signaling.

Sources

Method

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine oral bioavailability formulation techniques

An Application Guide to Oral Bioavailability Enhancement for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Oral Bioavailability Enhancement for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, a novel heterocyclic entity, for enhanced oral bioavailability. Given its complex molecular structure, this compound is anticipated to exhibit poor aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. Such characteristics present a significant hurdle to achieving therapeutic efficacy via oral administration. This guide outlines a systematic, multi-pronged approach, moving from essential pre-formulation characterization to the rational design, preparation, and evaluation of advanced formulation strategies. We will delve into the mechanistic basis and provide detailed, field-tested protocols for three leading bioavailability-enhancement technologies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. The objective is to equip the reader with the foundational knowledge and practical methodologies required to select and optimize a formulation strategy, thereby maximizing the therapeutic potential of this and other challenging drug candidates.

Introduction: The Challenge of Poorly Soluble Compounds

The discovery pipeline for new chemical entities is increasingly populated with molecules that, while demonstrating high target potency in vitro, fail to translate this efficacy in vivo due to poor pharmacokinetic properties. A primary obstacle is low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, thereby curtailing absorption and resulting in low and variable oral bioavailability.[1][2] The subject of this guide, 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (herein referred to as 'the compound'), with its fused heterocyclic rings and morpholine moiety, is structurally analogous to many modern kinase inhibitors which are known for their low solubility.[3][4]

This application note provides a strategic workflow to address this challenge. It is predicated on the principle that a thorough understanding of the compound's physicochemical properties is paramount to selecting an appropriate formulation technology. We will explore how to transform a "brick-dust" molecule into a viable oral therapeutic agent.

Part 1: Essential Pre-Formulation & Physicochemical Characterization

Before embarking on formulation development, a comprehensive understanding of the active pharmaceutical ingredient (API) is critical. This initial characterization phase informs the selection of the most promising bioavailability enhancement strategy.

Physicochemical Property Profile

A summary of the hypothetical, yet expected, physicochemical properties of the compound is presented in Table 1. These values are representative of a typical BCS Class II compound.

Table 1: Hypothetical Physicochemical Properties of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

PropertyValueImplication for Oral Bioavailability
Molecular Weight~300 g/mol Favorable for passive diffusion.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLDissolution rate-limited absorption.[5]
LogP3.5High lipophilicity, suggesting good permeability but poor aqueous solubility.
Melting Point (Tm)210 °CHigh crystalline lattice energy, contributing to low solubility.[6]
pKa4.2 (pyridine nitrogen)Weakly basic; solubility may be slightly higher in the acidic environment of the stomach.
Physical FormCrystalline SolidStable, but requires energy input to dissolve.[2]
Workflow for Pre-formulation Assessment

The following diagram outlines the critical steps in the pre-formulation assessment of the compound.

cluster_preform Pre-formulation Workflow A API Sourcing & Initial Assessment B Solubility Profiling (pH, biorelevant media) A->B C Solid-State Characterization (DSC, XRD, TGA) A->C E LogP Determination (Shake-flask method) A->E F BCS Classification (Hypothesized as Class II) B->F D Permeability Assay (e.g., Caco-2) D->F E->F

Caption: Workflow for pre-formulation characterization.

Protocol 1.1: Aqueous and Biorelevant Solubility Determination

Objective: To quantify the compound's solubility across a range of pH values and in simulated intestinal fluids to predict its dissolution behavior in the GI tract.

Methodology:

  • Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5, and pH 6.8 (simulated intestinal fluid, SIF). Also prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

  • Equilibrium Solubility: Add an excess amount of the compound to each medium in sealed vials.

  • Incubation: Agitate the vials at 37°C for 48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw aliquots, filter through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for compound concentration using a validated HPLC-UV method.

Part 2: Formulation Strategies for Bioavailability Enhancement

Based on the pre-formulation data suggesting low solubility and high permeability (BCS Class II), three primary formulation strategies are proposed.[1][7]

Strategy 1: Amorphous Solid Dispersions (ASD)

Mechanism: ASDs enhance oral bioavailability by converting the crystalline drug into its higher-energy, amorphous form, which is molecularly dispersed within a polymer matrix.[8][9] This amorphous state circumvents the crystal lattice energy barrier during dissolution, leading to faster dissolution and the potential for generating a supersaturated solution in the GI tract, which increases the driving force for absorption.[10][11]

Diagram of ASD Mechanism

cluster_asd Amorphous Solid Dispersion (ASD) Mechanism A Crystalline API (Low Energy, Low Solubility) Polymer B Spray Drying or Hot Melt Extrusion A->B Process C Amorphous Solid Dispersion (API molecularly dispersed in polymer) B->C Forms D Dissolution in GI Fluid C->D E Supersaturated Solution (High free energy) D->E Generates F Enhanced Absorption E->F Leads to

Caption: Mechanism of bioavailability enhancement by ASDs.

Protocol 2.1: Formulation of ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of the compound with a suitable polymer.

Materials:

  • Compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Solvent system (e.g., Dichloromethane/Methanol mixture)

Methodology:

  • Solution Preparation: Dissolve the compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in the solvent system to form a clear solution.

  • Spray Drying: Atomize the solution into a heated drying chamber using a laboratory-scale spray dryer. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder under vacuum at 40°C for 24 hours to remove residual solvent.

  • Characterization: Analyze the resulting powder using DSC (for glass transition temperature, Tg) and XRD (to confirm amorphous nature).

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism: LBDDS improve oral absorption of lipophilic drugs by presenting the drug in a solubilized state.[12] Upon contact with GI fluids, self-emulsifying drug delivery systems (SEDDS) spontaneously form fine oil-in-water emulsions, increasing the surface area for drug release and absorption.[13] Lipids can also stimulate lymphatic transport, bypassing first-pass metabolism in the liver.[14][15]

Protocol 2.2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation that can effectively solubilize the compound and form a stable microemulsion upon dilution.

Materials:

  • Compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Methodology:

  • Solubility Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to identify suitable excipients.

  • Ternary Phase Diagram Construction: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios. For each mixture, add water dropwise and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the optimal SEDDS formulation by dissolving the compound in the pre-concentrate of oil, surfactant, and co-surfactant with gentle heating and stirring.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time taken to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering instrument.

Strategy 3: Nanosuspensions

Mechanism: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[16] By reducing the particle size to the nanometer range, the surface area-to-volume ratio dramatically increases. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can improve the rate and extent of absorption for poorly soluble drugs.[17][18][19]

Protocol 2.3: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of the compound with a narrow particle size distribution.

Materials:

  • Compound (micronized, if necessary)

  • Stabilizer (e.g., Poloxamer 188, Soluplus®)

  • Dispersion medium (purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

Methodology:

  • Pre-suspension: Disperse the compound and stabilizer in the aqueous medium to form a pre-suspension.

  • Wet Milling: Introduce the pre-suspension and milling media into the milling chamber of a planetary ball mill or a bead mill.

  • Milling Process: Mill the suspension at a controlled temperature and speed for a predetermined time (e.g., 24-48 hours). Periodically withdraw samples to monitor particle size reduction.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential to assess the physical stability of the nanosuspension.

    • Crystalline State: Perform XRD analysis on the lyophilized nanosuspension to confirm that the crystalline state of the drug is maintained.

Part 3: In Vitro and In Vivo Performance Testing

Once the formulations are developed, their performance must be rigorously evaluated.

Protocol 3.1: Comparative In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of the developed formulations (ASD, SEDDS, Nanosuspension) against the unformulated API.

Methodology:

  • Apparatus: Use a USP Apparatus II (paddle) or Apparatus IV (flow-through cell).[20]

  • Media: Perform dissolution testing in multiple media, such as SGF and FaSSIF, to simulate different GI conditions.[21]

  • Test Conditions: Maintain the temperature at 37 ± 0.5°C. The paddle speed is typically set at 50 or 75 RPM.

  • Procedure:

    • For ASDs and unformulated API, add a quantity equivalent to the desired dose into the dissolution vessel.

    • For SEDDS, fill the formulation into a hard gelatin capsule before introducing it into the vessel.

    • For Nanosuspensions, add the liquid formulation directly to the medium.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Analyze the samples for drug concentration using a validated HPLC method. Plot the percentage of drug dissolved against time.

Table 2: Expected Outcome of Comparative Dissolution Study

Formulation% Dissolved at 30 min (in FaSSIF)Rationale
Unformulated API< 5%Limited by low intrinsic solubility.
Amorphous Solid Dispersion> 80%Rapid dissolution from high-energy amorphous state.
SEDDS> 90%Spontaneous emulsification presents the drug in a solubilized form.
Nanosuspension> 70%Increased surface area enhances dissolution velocity.
Protocol 3.2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of the lead formulations in an animal model (e.g., Sprague-Dawley rats) and determine key pharmacokinetic parameters.

Methodology:

  • Animal Model: Use fasted male Sprague-Dawley rats (n=4-6 per group). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]

  • Dosing: Administer the formulations orally via gavage at a consistent dose. Include a control group receiving a simple suspension of the unformulated API. An intravenous (IV) group is also required to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to harvest plasma.

  • Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software. Relative bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Part 4: Data Interpretation and Lead Formulation Selection

The selection of the optimal formulation depends on a holistic evaluation of the in vitro and in vivo data. The goal is to identify the formulation that provides the most significant and consistent improvement in bioavailability while also considering manufacturability and stability.

Decision-Making Flowchart

cluster_decision Lead Formulation Selection Start Start with In Vitro & In Vivo Data D1 Significant improvement in dissolution vs. API? Start->D1 D2 Significant increase in oral AUC vs. API? D1->D2 Yes P1 Re-evaluate formulation strategy or API properties D1->P1 No D3 Which formulation shows highest bioavailability? D2->D3 Yes D2->P1 No D4 Is the lead formulation stable and scalable? D3->D4 P3 Consider alternative formulations or conduct mechanistic studies D3->P3 Multiple candidates show similar improvement P2 Select lead formulation for further development D4->P2 Yes P4 Address stability/scalability issues or select runner-up D4->P4 No

Caption: Decision matrix for selecting a lead formulation.

Conclusion

The oral delivery of poorly soluble compounds like 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine necessitates the use of advanced formulation technologies. A systematic approach, beginning with thorough pre-formulation characterization, is essential for the rational selection of a bioavailability enhancement strategy. Amorphous solid dispersions, lipid-based systems, and nanosuspensions each offer distinct mechanisms to overcome solubility limitations. The detailed protocols and evaluation strategies provided in this guide serve as a robust framework for researchers to successfully formulate challenging molecules, thereby accelerating their path from discovery to clinical application. The ultimate choice of formulation will be a balance of biopharmaceutical performance, long-term stability, and manufacturing feasibility.

References

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  • ACS Publications. (2017, August 22). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
  • PubChem. 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine.
  • ACS Publications. (2002, July 23). Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry.
  • ECHEMI. 4-(Piperidin-4-yl)morpholine SDS, 53617-35-9 Safety Data Sheets.
  • PubMed. (2017, March 9). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
  • ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.
  • ResearchGate. Nanosuspensions for the Formulation of Poorly Soluble Drugs.
  • NextSDS. 4-(5-METHOXY-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information.
  • PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System.
  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • PMC. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note.
  • PubChem. (4-Methoxy-pyridin-2-yl)-methanol.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PubMed. (2008, July 10). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458).
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Dissolution Technologies. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
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  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
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  • Webinar - The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022, February 1).
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  • Chemspace. 4-methoxy-3-(2-{[4-(morpholin-4-yl)phenyl]amino}pyridin-4-yl)benzonitrile.
  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15).
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  • ResearchGate. (2020, November 9). (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR.
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Sources

Application

Application Notes and Protocols for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine: Optimal Storage, Shelf-Life Determination, and Handling

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions, handling procedures, and protocols for determining the shelf-life o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions, handling procedures, and protocols for determining the shelf-life of the compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine. Due to the absence of specific public data on this molecule, this guide synthesizes information from the known chemical properties of its core moieties—morpholine and substituted pyrimidines—and established principles of pharmaceutical stability testing. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound's Chemical Nature

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a complex heterocyclic compound. Its structure incorporates a pyrimidine ring, a pyridine ring, a methoxy group, and a morpholine substituent. This combination of functional groups dictates its potential reactivity, stability, and safety considerations. The morpholine component, a saturated heterocycle with both amine and ether functionalities, is a basic compound.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[2][3][4] The overall stability of the molecule will be influenced by the interplay of these structural features.

Given its nature as a research compound, likely a solid, understanding its susceptibility to environmental factors such as temperature, humidity, light, and atmospheric oxygen is critical for maintaining its purity and biological activity over time.

Recommended Storage and Handling Protocols

Based on the analysis of related chemical structures and general laboratory best practices, the following storage and handling procedures are recommended to ensure the stability and safety of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine.

Optimal Storage Conditions

To mitigate potential degradation, the compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale and Causality
Temperature 2-8°C (Refrigerated)While some related solids are stable at room temperature, refrigeration is a conservative measure that slows down potential hydrolytic, oxidative, and other degradation reactions. It is a common storage condition for complex organic molecules to ensure long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)The morpholine and pyridine nitrogens, as well as the methoxy group, could be susceptible to oxidation.[5] Storing under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.
Humidity Dry/Desiccated EnvironmentThe compound contains several polar functional groups that can attract water. Morpholine itself forms corrosive mixtures with water.[6] High humidity can promote hydrolysis of the ether linkage or other sensitive bonds and can lead to physical changes in the solid, such as clumping. Storage in a desiccator or a controlled low-humidity environment is crucial.
Light Protected from Light (Amber Vial)Pyrimidine and pyridine rings can be susceptible to photolytic degradation.[7] Storing the compound in an amber glass vial or in a light-blocking outer container will prevent photochemical reactions that could lead to the formation of impurities.
Container Tightly Sealed Glass VialA tightly sealed container is essential to maintain the inert atmosphere, prevent moisture ingress, and avoid contamination.[8] Glass is generally preferred over plastic for long-term storage of organic compounds to prevent leaching of plasticizers.
Safe Handling Procedures

The safe handling of this compound is paramount. While a specific safety data sheet (SDS) is not available, the known hazards of its constituent parts, particularly morpholine, warrant a cautious approach. Morpholine is known to be a flammable liquid that can cause severe skin burns and eye damage.[6][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine dust or potential vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully collect the solid material using appropriate tools and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate surfaces.

  • Fire Safety: Keep the compound away from heat, sparks, and open flames.[6][8] Ensure that appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available.

Protocol for Shelf-Life and Stability Determination

The shelf-life of a compound is not an intrinsic property but is determined through systematic stability testing under defined storage conditions. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[10][11]

Experimental Workflow for Stability Assessment

The overall process involves subjecting the compound to various stress conditions to understand its degradation pathways and then performing long-term stability studies under the recommended storage conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_longterm Long-Term Stability Study cluster_eval Evaluation Start Obtain High-Purity Batch of Compound Char_Initial Characterize Initial Sample (t=0) (HPLC, LC-MS, NMR, IR) Start->Char_Initial Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Char_Initial->Stress Store Store Aliquots under Recommended and Accelerated Conditions Char_Initial->Store Analyze_Stress Analyze Stressed Samples to Identify Degradation Products Stress->Analyze_Stress Data_Analysis Analyze Data Trends and Calculate Degradation Rates Analyze_Stress->Data_Analysis Inform Method Development Pull_Samples Pull Samples at Pre-defined Time Points (e.g., 0, 3, 6, 9, 12, 24 months) Store->Pull_Samples Analyze_Samples Analyze Samples for Purity, Impurities, and Physical Changes Pull_Samples->Analyze_Samples Analyze_Samples->Data_Analysis Shelf_Life Establish Retest Period or Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for stability assessment.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[5][7][12]

  • Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to a solution of the compound and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a solution of the compound and maintain at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a solution of the compound and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see section 3.4) coupled with a mass spectrometer (LC-MS) to identify and quantify degradation products.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of the compound under its proposed storage conditions and under accelerated conditions to predict its long-term stability.[11][13]

  • Sample Preparation: Aliquot a sufficient quantity of a single, high-purity batch of the compound into multiple amber glass vials. Seal the vials under an inert atmosphere (e.g., argon).

  • Storage Conditions:

    • Long-Term: 2-8°C.

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

  • Time Points: Pull samples for analysis at predetermined intervals. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection for color change, melting, etc.).

    • Purity and impurity profile using a validated stability-indicating HPLC method.

    • Water content (by Karl Fischer titration, if applicable).

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

HPLC_Method_Dev cluster_method Method Development cluster_validation Method Validation Select_Column Select Column (e.g., C18, Phenyl-Hexyl) Optimize_MP Optimize Mobile Phase (Acetonitrile/Water/Buffers) Select_Column->Optimize_MP Optimize_Grad Optimize Gradient Elution Optimize_MP->Optimize_Grad Select_Detector Select Detector (UV-Vis, DAD) Optimize_Grad->Select_Detector Specificity Specificity (using stressed samples) Select_Detector->Specificity Finalized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC method development and validation.

Data Interpretation and Shelf-Life Assignment

The stability data collected from the long-term and accelerated studies should be evaluated to determine the retest period or shelf-life. A retest period is assigned if the compound is shown to remain within its defined specification limits (e.g., >95% purity) for the duration of the study under the long-term storage conditions. Accelerated stability data can be used to support the proposed retest period. If significant degradation is observed, the retest period should be shortened accordingly.

Conclusion

While specific stability data for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is not publicly available, a scientifically rigorous approach to its storage, handling, and stability assessment can be formulated based on its chemical structure and established pharmaceutical guidelines. By adhering to the recommendations for storage at 2-8°C under a dry, inert atmosphere and protected from light, researchers can minimize degradation. Furthermore, the implementation of the described protocols for forced degradation and long-term stability testing will enable individual laboratories to establish a reliable shelf-life for their specific batches of this compound, ensuring the quality and reproducibility of their research.

References

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from International Journal of Research in Pharmaceutical and Nano Sciences.
  • Tarr, J. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from Journal of Applied Pharmaceutical Science.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Neopharm Labs. Stability Study Protocols and Reports.
  • FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products.
  • Molecules. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ChemicalBook. Morpholine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Aldrich A55004 - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • FDA. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • MDPI. (2017, October 31). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from Asian Journal of Research in Chemistry.
  • BioProcess International. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets.
  • PubChem. MORPHOLINE.
  • PMC. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles.
  • NextSDS. 4-(5-METHOXY-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information.
  • Chemsrc. (2026, February 11). CAS#:887413-44-7 | 4-[5-(4-Methoxyphenyl)pyrimidin-2-yl]morpholine.
  • NextSDS. 4-(PyriMidin-5-yl)Morpholine — Chemical Substance Information.
  • MilliporeSigma. 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine.
  • PMC. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry.
  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.

Sources

Method

Application Note: Formulation and In Vivo Administration Routes for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in Murine Xenograft Models

Executive Summary The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine represents a highly privileged pyrimidine-morpholine pharmacophore, a structural class extensively utilized in the development of targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine represents a highly privileged pyrimidine-morpholine pharmacophore, a structural class extensively utilized in the development of targeted kinase inhibitors[1]. In preclinical oncology, translating these potent in vitro agents into in vivo murine xenograft models presents significant physicochemical challenges. This application note provides authoritative, field-validated protocols for formulating and administering this compound via Oral (PO), Intraperitoneal (IP), and Intravenous (IV) routes, ensuring optimal pharmacokinetic exposure and reproducible efficacy data.

Mechanistic Rationale & Physicochemical Profiling

Structural Biology & Target Engagement

Pyrimidine-morpholine hybrids are classically characterized as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling axis[1]. The structural causality of this compound's efficacy lies in its specific moieties:

  • The Morpholine Ring: This is not merely a solubilizing appendage. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the highly conserved hinge region of kinase catalytic domains (e.g., Val851 in PI3Kα)[2].

  • The Pyrimidine Core: Occupies the central adenine-binding pocket of the ATP cleft[3].

  • The 5-Methoxy & 2-(Pyridin-2-yl) Substitutions: Project into adjacent hydrophobic affinity pockets, driving kinase isoform selectivity and preventing off-target binding[3].

Formulation Challenges

Despite their target potency, pyrimidine-morpholine derivatives typically exhibit high lipophilicity (LogP ~2.5–4.0) and high crystalline lattice energy due to their planar aromatic systems[4]. Consequently, they are practically insoluble in standard aqueous buffers (e.g., PBS or saline). Administering these compounds in vivo requires carefully engineered vehicles to either disrupt the crystal lattice (for IV/IP solutions) or create stable, homogeneous particle dispersions (for PO suspensions).

Pharmacodynamic Target Visualization

Pathway Compound 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine PI3K PI3K (p110α/β/δ/γ) Lipid Kinase Compound->PI3K Hinge-binding (Morpholine Oxygen) mTOR mTORC1 / mTORC2 Compound->mTOR Dual Inhibition RTK Receptor Tyrosine Kinase (EGFR, HER2, etc.) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (PKB) Ser/Thr Kinase PIP3->AKT Recruits to Membrane AKT->mTOR Phosphorylates/Activates Tumor Tumor Xenograft Survival & Proliferation mTOR->Tumor Drives Progression

Figure 1: Mechanism of pyrimidine-morpholine inhibitors on the PI3K/AKT/mTOR signaling axis.

Formulation Strategies & Vehicle Selection

To ensure accurate dosing and prevent vehicle-induced toxicity in mice, the following formulation strategies are recommended based on the intended route of administration.

Table 1: Optimized Formulation Vehicles for Pyrimidine-Morpholine Derivatives

Administration RouteRecommended Vehicle FormulationPhysical StateScientific Rationale
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in ddH₂OHomogeneous SuspensionIdeal for chronic daily dosing (21-28 days). Avoids the severe gastrointestinal toxicity and weight loss associated with high daily volumes of organic solvents[4].
Intravenous (IV) / Intraperitoneal (IP) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineClear SolutionDMSO disrupts the crystal lattice; PEG300 acts as a co-solvent. Tween 80 prevents the lipophilic compound from precipitating upon entering the aqueous bloodstream.

Step-by-Step Experimental Protocols

Protocol A: Oral Gavage (PO) Suspension for Chronic Efficacy

Objective: Prepare a 5 mg/mL suspension for a standard 50 mg/kg dose (assuming 10 mL/kg dosing volume).

  • Weighing: Accurately weigh 50 mg of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine powder into a glass mortar or flat-bottomed vial.

  • Wetting (Critical Step): Add 20 µL of Tween 80 directly to the dry powder. Triturate thoroughly with a glass rod to form a uniform, thick paste.

    • Causality: The compound is highly hydrophobic. Attempting to add aqueous buffer directly will cause the powder to float and form unwettable aggregates. Pre-wetting with a surfactant lowers the surface tension, allowing for uniform particle dispersion.

  • Suspension: Gradually add 9.98 mL of a pre-warmed (37°C) 0.5% Methylcellulose solution in 1 mL increments. Continuously vortex and sonicate between additions.

  • Dosing: The final formulation should be a fine, milky suspension. Administer via oral gavage using a 20-22G bulb-tipped gastric needle. Note: Vortex the vial immediately before drawing each syringe to ensure dose uniformity.

Protocol B: Intravenous (IV) / Intraperitoneal (IP) Solution for PK & Acute PD

Objective: Prepare a 2 mg/mL clear solution for a 10 mg/kg IP dose or 5 mg/kg IV dose.

  • Primary Solubilization: Weigh 20 mg of the compound into a sterile glass vial. Add 1.0 mL of DMSO (10% of final volume). Vortex and sonicate for 5 minutes until the solution is completely clear with no visible particulates.

    • Causality: DMSO acts as the primary thermodynamic solvent to break the high crystalline lattice energy of the planar pyrimidine core.

  • Co-solvent Addition: Add 4.0 mL of PEG300 (40% of final volume). Vortex thoroughly for 2 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween 80 (5% of final volume). Vortex thoroughly.

  • Aqueous Dilution (Critical Step): Slowly add 4.5 mL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous phase will cause localized supersaturation, leading to rapid and irreversible precipitation ("crashing out") of the highly lipophilic compound. Dropwise addition ensures the co-solvents and surfactants can encapsulate the drug molecules as the dielectric constant of the mixture changes.

  • Dosing: Administer via the lateral tail vein (IV) or into the lower right abdominal quadrant (IP). Maximum recommended dosing volumes are 5 mL/kg for IV and 10 mL/kg for IP to prevent fluid overload.

Pharmacokinetic & Efficacy Profiling

When designing xenograft studies (e.g., using MDA-MB-231 or HCT116 cell lines), researchers should align the administration route with the specific experimental endpoint.

Table 2: Expected Pharmacokinetic (PK) Profile Across Administration Routes

RouteTypical Dose Range Tmax​ Bioavailability ( F% )Primary Experimental Application
PO 25 – 75 mg/kg1.0 – 4.0 h30% – 60%Routine xenograft tumor volume reduction studies (chronic daily dosing)[4].
IP 10 – 30 mg/kg0.5 – 1.0 h> 80%Acute target modulation (e.g., measuring p-AKT/p-mTOR reduction via Western Blot at 2h post-dose).
IV 2 – 5 mg/kgImmediate100% (Baseline)Establishing absolute bioavailability and clearance rates in preliminary PK studies.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.ResearchGate.
  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer.ACS Publications.
  • PI3Kα inhibitors: structural advances, synthesis strategies, and anticancer potential.ResearchGate.
  • Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors.ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Precipitation in Culture Media

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine , a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine , a highly lipophilic small molecule frequently utilized as a TRPM8 modulator in sensory and pharmacological assays .

Due to its planar pyrimidine-pyridine-morpholine architecture, this compound exhibits notoriously poor aqueous solubility. This guide provides field-proven, causality-driven methodologies to prevent compound precipitation (the "DMSO crash") during in vitro cell culture assays.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine precipitate immediately upon addition to DMEM or RPMI media? A: The precipitation is driven by the thermodynamics of supersaturation and the molecule's specific pKa profile. While the compound is highly soluble in aprotic solvents like DMSO, pipetting a concentrated DMSO stock directly into aqueous media causes the DMSO to rapidly diffuse into the water. This leaves the highly hydrophobic compound locally supersaturated. Furthermore, because the morpholine nitrogen's lone pair is delocalized into the electron-deficient pyrimidine ring, the molecule lacks a basic center that can be protonated at physiological pH (7.4). Being entirely neutral and planar, the molecules rapidly undergo π−π stacking, leading to nucleation and the formation of colloidal aggregates .

Q: Can I just increase the DMSO concentration in my media to keep it dissolved? A: No. While increasing DMSO enhances thermodynamic solubility, most cell lines (e.g., HEK293, CHO) exhibit significant cytotoxicity, membrane permeabilization, and phenotypic alterations when DMSO exceeds 0.1% – 0.5% (v/v). You must employ formulation strategies (like carrier proteins or cyclodextrins) rather than simply increasing the solvent load.

Q: Will warming the media to 37°C before adding the compound prevent the crash? A: Pre-warming the media is necessary but often insufficient on its own. It increases the kinetic barrier to nucleation, but if the final concentration exceeds the thermodynamic solubility limit of the compound in water, it will eventually precipitate over the course of your incubation period.

Part 2: Data Presentation - Solubility & Vehicle Matrix

To optimize your assay, you must balance compound solubility with cellular viability. The table below summarizes the causality between different vehicle systems and the stability of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in standard culture media (pH 7.4, 37°C).

Vehicle / Co-Solvent SystemMax Stable ConcentrationCell Viability Impact (48h)Physical Observation
Direct 100% DMSO Addition < 1 µMHigh Toxicity (if DMSO >0.5%)Immediate "crash-out" (cloudy/milky)
0.1% DMSO (Stepwise Dilution) < 5 µMMinimalMicro-crystals form after 2-4 hours
0.1% DMSO + 0.1% BSA ~25 µMMinimalClear solution, stable for 24h
0.1% DMSO + 1% HP-β-CD >50 µMLowClear solution, highly stable

Part 3: Step-by-Step Methodology (The "Solvent-Shift & Carrier" Protocol)

To prevent rapid nucleation, you must lower the free energy of the compound in the aqueous phase. This self-validating protocol utilizes a stepwise solvent-shift combined with Bovine Serum Albumin (BSA) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) to act as a hydrophobic sink.

Step 1: Master Stock Preparation

  • Dissolve the lyophilized 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine powder in 100% anhydrous DMSO to create a 10 mM Master Stock .

  • Vortex vigorously for 60 seconds.

  • Self-Validation Check: Inspect the vial against a dark background. The solution must be completely transparent. If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Step 2: Intermediate Co-Solvent Dilution

  • Do not add the 10 mM stock directly to your cells. Instead, prepare a 100X Intermediate Stock using a co-solvent system.

  • Dilute the 10 mM stock 1:10 into a solution of 50% DMSO and 50% PEG-400 (or directly into 10% HP-β-CD in sterile water) to create a 1 mM intermediate.

  • Self-Validation Check: If the intermediate solution turns cloudy, your co-solvent ratio is insufficient. Discard and increase the HP-β-CD concentration.

Step 3: Protein-Assisted Media Integration

  • Pre-warm your target cell culture media (e.g., DMEM) to 37°C.

  • Supplement the media with 0.1% (w/v) fatty-acid-free BSA. The hydrophobic pockets of BSA will bind the TRPM8 modulator, preventing self-aggregation.

  • Place the media on a magnetic stirrer or vortex gently.

  • Add the 100X Intermediate Stock dropwise to the vortexing media to achieve your final 1X concentration (e.g., 10 µM).

  • The final DMSO concentration will be ≤ 0.1%, ensuring zero solvent-induced cytotoxicity.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you continue to experience precipitation issues during your assay setup.

G Start Compound Precipitates in Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO HighDMSO Reduce DMSO to ≤ 0.5% Use stepwise dilution CheckDMSO->HighDMSO Yes LowDMSO Is it a 'DMSO Crash'? CheckDMSO->LowDMSO No HighDMSO->LowDMSO AddCarrier Add 0.1% BSA or 1% HP-β-CD to pre-warmed media LowDMSO->AddCarrier Yes (Rapid Nucleation) Success Stable Solution Achieved Proceed with Assay AddCarrier->Success

Decision tree for resolving 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine precipitation.

References

  • Compounds useful as modulators of TRPM8 (Patent #9732071) . Justia Patents. Available at:[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

Welcome to the bioanalytical support center for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine . As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the bioanalytical support center for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine . As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with this highly basic, nitrogen-rich small molecule.

Because this compound contains a pyrimidine core, a pyridine ring, and a morpholine moiety, it is highly susceptible to secondary silanol interactions during liquid chromatography and requires precise collision energy tuning to prevent over-fragmentation of the morpholine ring.

Part 1: Analyte Profile & Core Considerations

Before troubleshooting, it is critical to understand the physicochemical nature of the target analyte:

  • Chemical Nature: Polybasic compound (multiple proton-accepting nitrogen atoms).

  • Ionization Mode: Highly amenable to Positive Electrospray Ionization (ESI+).

  • Precursor Ion ([M+H]⁺): m/z 273.1

  • Primary Analytical Challenges: Peak tailing on silica-based columns, autosampler carryover, and matrix-induced ion suppression in biological fluids.

Part 2: FAQ - LC Method Development

Q1: I am observing severe peak tailing and broad peak shapes. How do I correct this for this specific compound? A: The basic nitrogen atoms in the pyridine and morpholine rings act as strong hydrogen bond acceptors and interact with residual free silanols on standard silica-based stationary phases.

  • The Causality: These secondary interactions cause the analyte to be retained via both hydrophobic partitioning and ion-exchange mechanisms, smearing the elution profile.

  • The Solution: You have two field-validated options:

    • High pH Mobile Phase: Use 5–10 mM ammonium bicarbonate adjusted to pH 10.0. At a pH above the pKa of the basic nitrogens, the compound remains uncharged in solution. This increases reversed-phase retention, eliminates secondary silanol interactions, and dramatically improves peak shape and sensitivity for basic drugs (1[1]).

    • Low pH with Masking: If your column cannot tolerate high pH, use 0.1% formic acid in the aqueous mobile phase. Formic acid ensures the analyte is fully protonated for ESI+ while simultaneously masking free silanols.

Q2: What is the optimal sample preparation to reduce matrix effects when extracting from plasma? A: Standard protein precipitation (PPT) with acetonitrile (MeCN) often yields poor recovery for highly basic compounds due to non-specific protein binding.

  • The Causality: Proteins in plasma bind to the lipophilic and basic regions of the pyrimidine-morpholine structure.

  • The Solution: Implement a Formic Acid (FA) pretreatment. Adding FA to the plasma prior to MeCN precipitation denatures the proteins and disrupts protein-analyte ionic interactions, significantly enhancing extraction recovery and minimizing ion suppression (2[2]).

Step-by-Step Protocol: Formic Acid-Enhanced Protein Precipitation
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 5 µL of 10% Formic Acid (aq) to achieve a final concentration of ~1% FA. Vortex for 30 seconds.

  • Add 150 µL of cold Acetonitrile (MeCN) containing your isotopically labeled internal standard.

  • Vortex vigorously for 2 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A to match initial gradient conditions.

Part 3: FAQ - MS/MS Optimization and Fragmentation

Q3: What are the primary MRM transitions, and how should I tune the collision energy (CE)? A: The precursor ion is the protonated molecule [M+H]⁺ at m/z 273.1. During Collision-Induced Dissociation (CID), the weakest bonds are targeted.

  • The Causality: The morpholine ring is highly susceptible to cleavage. The primary fragmentation pathway involves the breaking of the C-N bond between the pyrimidine ring and the morpholine nitrogen. This yields a highly stable pyrimidine-pyridine core fragment at m/z 186.1, and a morpholine fragment at m/z 88.1. Additionally, loss of the methoxy group (-30 Da, as formaldehyde) yields a fragment at m/z 243.1 (3[3]).

G M Precursor Ion [M+H]+ m/z 273.1 F1 Fragment 1 Pyrimidine Core m/z 186.1 M->F1 CID (-87 Da) F2 Fragment 2 Morpholine Ion m/z 88.1 M->F2 CID (C-N Cleavage) F3 Fragment 3 Loss of Methoxy m/z 243.1 M->F3 CID (-30 Da CH2O)

Proposed CID fragmentation pathway for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine.

Part 4: Troubleshooting Center

Issue: Loss of signal over multiple injections (Carryover).

  • Diagnosis: The lipophilic and basic nature of the morpholine/pyrimidine structure causes it to adhere to the autosampler needle, rotor seal, and valve stator.

  • Resolution: Implement a dual-wash system to disrupt both hydrophobic and ionic binding.

    • Wash 1 (Aqueous): 10% MeOH with 0.1% Formic Acid (removes buffer salts and prevents precipitation).

    • Wash 2 (Organic): 50% MeOH / 40% Isopropanol / 10% Water with 0.1% Formic Acid (highly eluotropic mixture that solubilizes the lipophilic basic compound).

Workflow S1 1. FA-Enhanced Protein Precipitation S2 2. Reversed-Phase LC (High pH or 0.1% FA) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 4. Q1: Precursor Selection (m/z 273.1) S3->S4 S5 5. Q2: Collision Cell (Argon gas, optimized CE) S4->S5 S6 6. Q3: Fragment Selection (m/z 186.1, 88.1) S5->S6

End-to-end LC-MS/MS bioanalytical workflow for basic pyrimidine-morpholine derivatives.

Part 5: Data Presentation

Table 1: Optimized MRM Parameters (ESI+)

Note: Declustering Potential (DP) and Collision Energy (CE) values are representative for a triple quadrupole system and should be fine-tuned per instrument.

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
Target273.1186.150702512Quantifier
Target273.188.150703510Qualifier
Target273.1243.150701514Qualifier
Table 2: Recommended LC Gradient Program

Column: C18, 50 × 2.1 mm, 1.7 µm | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (%) (0.1% FA in Water)Mobile Phase B (%) (0.1% FA in Acetonitrile)
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex / China Cloud API. Available at: [Link]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. National Institutes of Health (NIH). Available at:[Link]

  • Reactive intermediates in copanlisib metabolism identified by LC-MS/MS. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating target engagement of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine using cellular thermal shift assay

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Challenge of Intracellular Target Engagement Validating that a small molecule physically binds to its intended target wi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Challenge of Intracellular Target Engagement

Validating that a small molecule physically binds to its intended target within the complex, crowded environment of a living cell is a critical bottleneck in drug discovery. For compounds like 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine —a scaffold characteristic of targeted kinase inhibitors (e.g., PI3K/mTOR) and TRPM8 channel modulators[1]—biochemical assays using recombinant proteins are insufficient. They fail to account for cellular permeability, active efflux, subcellular localization, and competition with high concentrations of endogenous metabolites like ATP[2].

To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, in-cell target engagement (TE) validation[3]. As an Application Scientist, I rely on CETSA because it leverages fundamental thermodynamics rather than artificial chemical probes, providing a highly physiological readout of compound efficacy.

Mechanistic Causality: Why CETSA Works for Morpholine-Pyrimidine Scaffolds

The efficacy of CETSA is rooted in the biophysical principle of ligand-induced thermal stabilization[3]. Proteins exist in a thermodynamic equilibrium between folded and unfolded states. When subjected to a thermal challenge, the non-covalent bonds maintaining the protein's tertiary structure break, exposing hydrophobic cores that rapidly lead to irreversible aggregation[4].

When 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine enters the cell, its morpholine oxygen acts as a critical hydrogen bond acceptor, typically engaging the backbone amide of the target's hinge region. Simultaneously, the pyrimidine-pyridine system buries significant hydrophobic surface area. This binding event entropically drives the displacement of ordered water molecules, significantly lowering the Gibbs free energy ( ΔG ) of the folded state. Consequently, the ligand-bound target requires a higher temperature to reach its unfolding transition state, resulting in a measurable shift in its melting temperature ( ΔTm​ )[5].

Thermodynamic_Stabilization A Apo-Target Protein (Low Thermal Stability) B Compound Binding (Morpholine H-Bonding) A->B Intracellular Equilibration D Heat Shock (e.g., 55°C) A->D Thermal Challenge C Holo-Target Complex (High Thermal Stability) B->C Lowers ΔG C->D Thermal Challenge E Apo-Protein: Unfolds & Aggregates D->E No Ligand F Holo-Protein: Remains Soluble D->F Ligand Bound

Fig 1: Thermodynamic causality of ligand-induced thermal stabilization in CETSA.

Publish Comparison Guide: CETSA vs. Alternative TE Assays

To objectively evaluate the performance of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, we must compare CETSA against other standard TE methodologies. Because this compound is relatively low molecular weight, modifying it with bulky fluorophores (for FRET/BRET) or biotin tags (for pull-downs) risks destroying its native binding affinity and altering its cell permeability. Therefore, label-free or minimally invasive assays are required.

FeatureCETSADARTS (Drug Affinity Responsive Target Stability)Photoaffinity Labeling (PAL)KinomeScan / Biochemical
Readout Mechanism Thermal stabilization ( ΔTm​ )Protease resistanceCovalent UV crosslinkingActive site competition
Compound Modification? No (Label-free) No (Label-free) Yes (Requires diazirine/azide tag)No
Physiological Relevance High (Intact living cells)Medium (Requires cell lysates)High (Intact cells)Low (Recombinant proteins)
Throughput Medium to High (AlphaLISA / MS-CETSA)Low (Western Blot dependency)Low (Click-chemistry / LC-MS)High (Automated panels)
Primary Limitation Target must precipitate upon unfoldingProtease accessibility varies wildlyTagging alters compound propertiesIgnores cellular barriers

The Verdict: While DARTS is a viable label-free alternative, it requires lysing the cells before adding the protease, which dilutes intracellular cofactors and destroys spatial compartmentalization. CETSA is the only method that allows the compound to engage its target in a fully intact, living cell before the thermal challenge is applied[6].

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

To validate 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, a standard melt-curve CETSA is first performed to establish the target's basal Tm​ . However, to prove true pharmacological engagement, we utilize the ITDRF-CETSA workflow. This protocol is designed as a self-validating system: it proves that the stabilization is concentration-dependent, ruling out non-specific thermal artifacts[7].

Phase 1: Intracellular Equilibration
  • Cell Culture: Seed target cells (e.g., HCT116) in 6-well plates and culture to 75% confluency.

  • Dosing: Treat cells with a 10-point concentration gradient of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (ranging from 1 nM to 10 µM).

  • Self-Validating Control: Include a DMSO-only vehicle control (to establish baseline solubility) and a non-binding structural analog (to rule out off-target membrane effects). Incubate for 1 to 2 hours at 37°C to ensure steady-state intracellular equilibration.

Phase 2: The Thermal Challenge
  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot equal cell densities into a 96-well PCR plate.

  • Heat Shock: Subject the PCR plate to a transient heat shock (exactly 3 minutes) using a thermal cycler. For ITDRF, the temperature is set to the target's Tagg70​ (the temperature at which 70% of the apo-protein denatures, previously determined via a melt curve).

  • Cooling: Immediately cool the plate to 4°C to halt the denaturation process.

Phase 3: Separation and Detection
  • Lysis: Lyse the intact cells using a non-denaturing buffer (Tris-HCl, 0.4% NP-40) combined with three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Causality Note: Harsh detergents like SDS cannot be used here, as they would chemically denature the remaining folded proteins.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. This is the mechanistic crux of the assay: the heavy, aggregated apo-proteins are forced into the pellet, leaving only the ligand-stabilized, folded target proteins in the supernatant[5].

  • Quantification: Carefully aspirate the soluble supernatant. Quantify the target protein using Quantitative Western Blotting or a high-throughput proximity-based readout like AlphaLISA[7].

  • Data Analysis: Plot the normalized soluble protein signal against the log of the compound concentration. Fit the data to a standard Boltzmann sigmoidal equation to determine the apparent EC50​ of target engagement.

ITDRF_Workflow cluster_0 Phase Separation Step1 1. Dose Intact Cells (1 nM - 10 µM Compound) Step2 2. Isothermal Heat Shock (Apply T_agg70 for 3 mins) Step1->Step2 Step3 3. Gentle Lysis (Freeze-Thaw + NP-40) Step2->Step3 Step4 4. Ultracentrifugation (100,000 x g) Step3->Step4 Pellet Pellet: Aggregated Apo-Protein Step4->Pellet Unfolded Supernatant Supernatant: Stabilized Holo-Protein Step4->Supernatant Folded Step5 5. AlphaLISA / Western Blot (Quantify Supernatant) Supernatant->Step5

Fig 2: Step-by-step workflow of the Isothermal Dose-Response Fingerprint (ITDRF) CETSA.

Systemic Validation: Ensuring Data Integrity

To ensure the trustworthiness of the CETSA data for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, the following self-validating checks must be integrated into the experimental design:

  • The Housekeeping Control: Monitor a non-targeted structural protein (e.g., β -actin or GAPDH) across the same thermal gradient. The compound should induce zero thermal shift in these proteins. If a global shift is observed, the compound is likely acting as a non-specific chemical crosslinker or altering intracellular pH, rather than engaging a specific target[3].

  • Lysate vs. Intact Cell Discrepancy: Perform the ITDRF assay in both intact cells and pre-lysed cells. If the compound shows a strong EC50​ in lysates but a weak or non-existent EC50​ in intact cells, it provides definitive proof of poor membrane permeability or rapid active efflux (e.g., via P-glycoprotein). This makes CETSA an invaluable tool for optimizing the pharmacokinetic properties of the morpholine-pyrimidine scaffold[5].

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL:[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. URL:[Link]

  • Dai, L., et al. "Horizontal Cell Biology: Monitoring global changes of protein interaction states with the proteome-wide cellular thermal shift assay (CETSA)." Annual Review of Biochemistry 88 (2019): 383-408. URL:[Link]

  • Shaw, J., et al. "A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement." ACS Chemical Biology 18.4 (2023): 848-857. URL:[Link]

  • US Patent US10584134. "Compounds useful as modulators of TRPM8." Justia Patents (2017). URL:[Link]

  • Almqvist, H., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual (2016). URL:[Link]

Sources

Comparative

Benchmarking Kinase Inhibitor Screens: 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine vs. Legacy Controls

As a Senior Application Scientist overseeing high-throughput screening (HTS) cascades, I frequently encounter assay variability stemming from a single, easily avoidable source: the selection of an inadequate positive con...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) cascades, I frequently encounter assay variability stemming from a single, easily avoidable source: the selection of an inadequate positive control. For lipid and protein kinase screens—particularly those targeting the PI3K/AKT/mTOR axis—legacy controls like Wortmannin and LY294002 have historically been the default. However, their limitations in aqueous stability, potency, and off-target promiscuity often confound assay validation.

Enter 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine , a highly optimized, synthetic small-molecule inhibitor. This compound leverages a privileged morpholino-pyrimidine pharmacophore to deliver reversible, highly stable, and potent kinase inhibition. This guide objectively compares its performance against legacy alternatives and provides a self-validating experimental workflow for integrating it into your HTS pipeline.

Structural & Pharmacological Profiling

The efficacy of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is not coincidental; it is deeply rooted in rational structure-based drug design. To understand its superiority as a control, we must deconstruct its structure-activity relationship (SAR):

  • The Morpholine Ring (The Hinge Binder): The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. In class I PI3Ks, it forms a pivotal, highly conserved hydrogen bond with the backbone amide of the hinge region valine (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[1]. In mTOR, it establishes an identical interaction with Val2240[2].

  • The Pyrimidine Core: This central ring functions as an adenine bioisostere. It anchors the molecule within the ATP-binding cleft, orienting the peripheral substituents for optimal kinase domain engagement[3].

  • The Pyridin-2-yl Group: Extending into the affinity pocket (ribose-binding region), this heteroaryl group enhances binding enthalpy and overall biochemical potency.

  • The 5-Methoxy Substitution: Unlike unsubstituted analogs, the methoxy group at the C5 position provides steric bulk. This restricts the conformational flexibility of the molecule, minimizing off-target interactions with structurally divergent kinases that lack an accommodating inner pocket[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTORC1 mTOR->AKT Phosphorylates Ser473 Control 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Control->PI3K Inhibits (Hinge Binder) Control->mTOR Dual Inhibition

Fig 1. PI3K/mTOR signaling cascade and the dual-inhibition intervention points.

Comparative Performance Data

When validating an HTS assay, the positive control must exhibit a robust and reproducible Z'-factor. Legacy controls often fail here. Wortmannin, while potent, relies on the covalent modification of Lys802 via the opening of its furan ring. This makes it highly unstable in aqueous assay buffers (t₁/₂ < 15 minutes), leading to severe well-to-well variability. LY294002 is stable but suffers from weak micromolar potency, requiring high concentrations that trigger compound aggregation and false readouts[3].

The table below summarizes the objective performance metrics of these controls:

Control CompoundMechanism of ActionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Aqueous Stability (t₁/₂ at pH 7.4)HTS Suitability
4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine Reversible, ATP-competitive~5 - 15~20 - 45> 48 hoursOptimal
Wortmannin Irreversible, Covalent~3 - 5~200< 15 minutesPoor (High drift)
LY294002 Reversible, ATP-competitive~1400~2500> 24 hoursSuboptimal (Low potency)
Buparlisib (BKM120) Reversible, ATP-competitive~35> 500> 24 hoursGood (PI3K specific)

Self-Validating Experimental Protocols

A reliable screening cascade must be a self-validating system. Biochemical inhibition must translate to cellular pathway modulation. Below is the step-by-step methodology for utilizing 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine across orthogonal assays.

Assay 1: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Causality: We utilize the ADP-Glo assay because it directly measures ATP consumption, avoiding the radioactive waste of ³²P-assays and the auto-fluorescence interference common in FRET-based HTS screens.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS). Expert Insight: The inclusion of 0.01% CHAPS is non-negotiable; as a zwitterionic detergent, it prevents the hydrophobic pyrimidine core of test compounds from forming colloidal aggregates, which cause false positives via non-specific enzyme sequestration.

  • Control Titration: Dispense 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in a 10-point dose-response curve (10 µM to 0.5 nM, 1:3 dilutions) using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 2 nM of recombinant human PI3Kα (p110α/p85α) to the wells. Incubate for 15 minutes at room temperature to allow the morpholine ring to equilibrate with the hinge region.

  • Reaction Initiation: Add 10 µM ATP and 50 µM PIP2 substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Follow with Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min). Read on a multi-mode plate reader.

Assay 2: Cellular Pathway Modulation (AlphaScreen® SureFire® pAKT Ser473)

Causality: Biochemical potency does not guarantee cellular permeability. We measure the phosphorylation of AKT at Ser473 as a direct downstream biomarker of PI3K/mTOR dual inhibition. AlphaScreen is chosen because its 680 nm excitation effectively eliminates auto-fluorescence from library compounds containing conjugated aromatic systems.

Step-by-Step Methodology:

  • Cell Plating: Seed MCF-7 breast cancer cells (which harbor a PIK3CA E545K mutation, driving constitutive pathway activation) at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the positive control and test compounds for 2 hours.

  • Lysis: Remove media and add 10 µL of SureFire Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Bead Incubation: Transfer 4 µL of lysate to a white 384-well ProxiPlate. Add 5 µL of Acceptor Bead mix (incubate 1 hour in the dark), followed by 2 µL of Donor Bead mix (incubate 1 hour in the dark).

  • Readout: Read the plate using an EnVision reader. A successful control well will show a complete ablation of the luminescent signal, confirming that the compound successfully penetrated the cell membrane and engaged the intracellular target.

Workflow Compound Test Compounds & Positive Control Biochemical Biochemical Assay (ADP-Glo Kinase) Compound->Biochemical Hit Hit Selection (IC50 < 100 nM) Biochemical->Hit Target Engagement Cellular Cellular Assay (AlphaScreen pAKT) Hit->Cellular Permeability Check Validation In Vivo Validation (PD Biomarkers) Cellular->Validation Pathway Modulation

Fig 2. Self-validating HTS screening workflow transitioning from biochemical to cellular assays.

Troubleshooting & Assay Validation

When utilizing 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, monitor the Hill slope of your dose-response curves. A Hill slope significantly steeper than 1.0 often indicates compound precipitation rather than true 1:1 stoichiometric binding. If this occurs, verify the integrity of your DMSO stocks (ensure <1% final DMSO concentration in the assay) and confirm the presence of CHAPS in the biochemical buffer.

By transitioning away from unstable legacy molecules and adopting structurally optimized morpholino-pyrimidines as your positive controls, you establish a rigorous, reproducible baseline that ensures only true, high-quality hits advance through your drug discovery pipeline.

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Validation

Benchmarking the Kinome Selectivity Profile of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine

Executive Summary As a Senior Application Scientist evaluating novel kinase inhibitors, I approach kinome profiling not merely as a checklist of IC50 values, but as a mechanistic validation of structural design. The phos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel kinase inhibitors, I approach kinome profiling not merely as a checklist of IC50 values, but as a mechanistic validation of structural design. The phosphatidylinositol 3-kinase (PI3K) pathway is a critical node in cellular survival and proliferation, making it a prime target for oncology and immunology [1]. However, achieving true kinome-wide selectivity—avoiding the 500+ other protein kinases in the human genome—requires precise tuning of the inhibitor's affinity and specificity pockets.

This guide objectively benchmarks the kinome selectivity profile of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (hereafter referred to as the "Methoxy-Pyrimidine Derivative" or "MPD") against two gold-standard clinical PI3K inhibitors: Buparlisib (BKM120) and Pictilisib (GDC-0941) . By examining structural causality, biochemical data, and orthogonal cell-based target engagement, we provide a comprehensive framework for researchers and drug development professionals to evaluate this pharmacophore.

Structural Rationale & Mechanism of Action

The morpholine-pyrimidine pharmacophore is a canonical hinge-binding motif for lipid kinases [2]. The structural design of MPD leverages four distinct moieties to achieve its selectivity profile:

  • Morpholine Ring: The morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of the PI3K hinge region (e.g., Val851 in PI3K γ or Val882 in PI3K α ).

  • Pyrimidine Core: Acts as the central scaffold, orienting the substituents into their respective binding pockets while sterically clashing with the narrower hinge regions of the CMGC and CAMK protein kinase families.

  • 5-Methoxy Group: Projects into the PI3K specificity pocket. Unlike the bulky trifluoromethyl group in BKM120, the smaller methoxy group allows for slight dual-activity against mTOR by accommodating the tighter mTOR active site.

  • 2-Pyridyl Group: Extends into the affinity pocket, establishing additional van der Waals interactions and a potential water-mediated hydrogen bond network that drives nanomolar potency.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Signaling Inhibitor 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine Inhibitor->PI3K Competitive Inhibition

PI3K/mTOR signaling cascade and targeted inhibition by the morpholine-pyrimidine derivative.

Kinome Selectivity Benchmarking

To objectively evaluate MPD, we benchmark its biochemical performance against Buparlisib (a pan-PI3K inhibitor) and Pictilisib (a highly selective PI3K inhibitor).

Table 1: Biochemical IC50 (nM) against Class I PI3K Isoforms and mTOR

Data represents the mean of three independent replicates using a competitive binding assay format.

Target4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholineBuparlisib (BKM120)Pictilisib (GDC-0941)
PI3K α 12523
PI3K β 14516633
PI3K δ 851163
PI3K γ 21026275
mTOR 450>10,000>10,000

Analysis: MPD demonstrates potent PI3K α inhibition (12 nM) while exhibiting a unique, moderate dual-inhibition of mTOR (450 nM), distinguishing it from Buparlisib and Pictilisib. This is directly attributable to the reduced steric bulk of the 5-methoxy group compared to the CF3 group of BKM120.

Table 2: Kinome-Wide Selectivity Metrics

Evaluated against a panel of 400+ wild-type human kinases at a screening concentration of 1 µM.

Metric4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholineBuparlisib (BKM120)Pictilisib (GDC-0941)
S(10) Score 0.0150.0220.008
Gini Coefficient 0.780.710.85
Off-Target Hits (>80% inhibition) 693

Analysis: The Selectivity Score (S-score) is a quantitative measure of specificity[3, 4]. An S(10) score of 0.015 indicates that MPD binds to only 1.5% of the kinome with an affinity within 10-fold of the primary target. It is highly selective, outperforming Buparlisib, though slightly less restricted than Pictilisib.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. We prioritize competitive binding over direct enzymatic activity to eliminate ATP-concentration-dependent artifacts across kinases with vastly different ATP Km values.

Workflow Prep Compound Preparation Incubate Kinase + Tracer Incubation Prep->Incubate Serial Dilution Compete Competitive Displacement Incubate->Compete Add Test Cpd Readout qPCR / FRET Readout Compete->Readout Measure Bound Tracer Analyze Selectivity Score Calculation Readout->Analyze Kd Determination

High-throughput competitive binding workflow for kinome selectivity profiling.

Protocol 1: Active-Site Dependent Competition Binding Assay (KINOMEscan Methodology)

Causality: By utilizing a DNA-tagged kinase and an immobilized active-site directed ligand, we measure true thermodynamic binding affinity (Kd) independent of substrate turnover rates.

  • Reagent Preparation: Prepare T7 bacteriophage strains displaying the human kinome (400+ kinases). Synthesize and immobilize a broad-spectrum kinase inhibitor (tracer) onto magnetic beads.

  • Assay Setup: In a 384-well plate, combine the kinase-tagged phage, the immobilized tracer beads, and the test compound (MPD) in an 11-point 3-fold serial dilution (starting at 10 µM).

  • Internal Validation Controls:

    • Negative Control: DMSO vehicle (defines 100% binding).

    • Positive Control: 10 µM Staurosporine (pan-kinase inhibitor, defines 0% binding).

    • Quality Check: Calculate the Z'-factor. Proceed only if Z' > 0.7, ensuring the assay window is robust.

  • Incubation & Wash: Incubate the mixture at room temperature for 1 hour with gentle shaking to reach equilibrium. Wash the beads using a magnetic manifold to remove unbound phage.

  • Readout: Elute the bound phage and quantify via real-time qPCR using T7-specific primers. Calculate the Kd using the Levenberg-Marquardt algorithm for non-linear regression.

Protocol 2: Orthogonal Cell-Based Target Engagement (NanoBRET)

Causality: Biochemical selectivity does not always translate to cellular environments due to differential intracellular ATP concentrations and membrane permeability. NanoBRET provides a self-validating system to confirm that the kinome profile holds true in live cells.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-PI3K α fusion protein. Seed at 10,000 cells/well in a 384-well white plate.

  • Tracer Titration: Add a cell-permeable fluorescent NanoBRET tracer. Include a control well without the tracer to measure background luminescence (self-validation step).

  • Inhibitor Treatment: Add MPD in a dose-response format. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates competitive displacement of the tracer by MPD inside the living cell, confirming target engagement.

References

  • Workman, P. et al. "Drugging the PI3 kinome." Nature Medicine 16, 540–548 (2010).[Link]

  • Burger, M. T. et al. "Identification of BKM120 (Buparlisib): A Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor." ACS Medicinal Chemistry Letters 2, 774–779 (2011).[Link]

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23, 329–336 (2005).[Link]

  • Karaman, M. W. et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology 26, 127–132 (2008).[Link]

Comparative

4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine biomarker validation in patient-derived organoids

Validation of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine as a TRPM8-Targeted Therapeutic Biomarker in Prostate Cancer Patient-Derived Organoids: A Comparative Guide Executive Summary The transition from 2D ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine as a TRPM8-Targeted Therapeutic Biomarker in Prostate Cancer Patient-Derived Organoids: A Comparative Guide

Executive Summary

The transition from 2D cell culture to 3D patient-derived organoids (PDOs) has revolutionized preclinical drug development. As a Senior Application Scientist, I frequently observe that the efficacy of targeted therapeutics is heavily dependent on the fidelity of the disease model. This guide provides a comprehensive, objective comparison of the novel TRPM8 modulator, 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, against established alternatives using prostate cancer (PCa) PDOs. By detailing the mechanistic rationale and self-validating experimental protocols, this document serves as a definitive resource for researchers validating TRPM8-targeted biomarkers.

Mechanistic Rationale & Pathway Dynamics

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a highly scrutinized biomarker in prostate cancer. While classically known as a cold-sensing ion channel in sensory neurons, TRPM8 is heavily upregulated in androgen-sensitive primary tumors and metastatic lesions, functioning as a critical regulator of cytosolic calcium (Ca2+) homeostasis[1][2].

The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine (herein referred to as M2P-Morpholine) has emerged as a potent TRPM8 activity modulator with significant anti-tumor efficacy[3]. By targeting the TRPM8 channel, M2P-Morpholine disrupts the delicate calcium balance required for PCa cell survival. Excessive calcium influx leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis—a phenomenon known as calcium cytotoxicity[4].

TRPM8_Pathway Compound 4-[5-methoxy-2-(pyridin-2-yl) pyrimidin-4-yl]morpholine TRPM8 TRPM8 Channel Compound->TRPM8 Modulates Ca2 Cytosolic Ca2+ Influx TRPM8->Ca2 Ion Permeation Apoptosis Lethal ER Stress & Apoptosis Ca2->Apoptosis Calcium Cytotoxicity AR Androgen Receptor AR->TRPM8 Transcriptional Regulation

TRPM8-mediated calcium cytotoxicity pathway induced by M2P-Morpholine.

Comparative Efficacy in Patient-Derived Organoids (PDOs)

To objectively validate M2P-Morpholine, we utilize Patient-Derived Organoids (PDOs). PDOs faithfully recapitulate the histological, mutational, and transcriptomic heterogeneity of the patient's original tumor, providing a vastly superior predictive model compared to standard 2D cell lines[5][6].

We benchmarked M2P-Morpholine against D-3263 (a clinical-stage TRPM8 agonist known to induce synergistic lethality with chemotherapeutics[4]) and Enzalutamide (a standard-of-care androgen receptor antagonist[6]).

Table 1: Comparative Efficacy Profile in PCa PDOs

CompoundPrimary TargetMechanism of ActionIC50 (TRPM8-High PDO)IC50 (TRPM8-Low PDO)
M2P-Morpholine TRPM8Calcium Cytotoxicity0.45 µM>10.0 µM
D-3263 TRPM8Calcium Cytotoxicity1.20 µM>10.0 µM
Enzalutamide ARAR Antagonism2.10 µM2.50 µM

Data synthesis demonstrates that TRPM8 modulators exhibit a wide therapeutic window heavily dependent on target expression, whereas AR antagonists show broader, less targeted cytotoxicity[4][6].

Experimental Workflow & Self-Validating Protocols

A robust assay requires a self-validating protocol where the causality of each reagent choice is understood. The following methodologies detail the isolation, stratification, and screening of PDOs.

PDO_Workflow Biopsy Targeted Biopsy Digestion Enzymatic Digestion (+ ROCK Inhibitor) Biopsy->Digestion Culture Matrigel 3D Culture Digestion->Culture Profiling TRPM8 Profiling (ACC-049 IHC) Culture->Profiling Screening Compound Dosing (384-well plate) Profiling->Screening Analysis ATP Viability Assay (IC50 Calculation) Screening->Analysis

Step-by-step workflow for PCa PDO establishment and drug screening.

Protocol 1: Establishment of Prostate Cancer PDOs
  • Causality Check: Prostate epithelial cells undergo anoikis (detachment-induced apoptosis) when removed from their native extracellular matrix. The inclusion of the ROCK inhibitor Y-27632 blocks the Rho/ROCK pathway that triggers this apoptotic cascade, ensuring the survival of stem/progenitor cells required for organoid formation[6].

  • Tissue Digestion: Mince targeted biopsy tissue and digest using Collagenase Type II and Dispase in the presence of 10 µM Y-27632 for 1 hour at 37°C[6].

  • Matrix Embedding: Resuspend the single-cell pellet in cold Matrigel to provide a 3D laminin/collagen-rich scaffold. Seed in 50 µL domes in a pre-warmed 24-well plate[6].

  • Culturing: Overlay with human prostate organoid medium supplemented with dihydrotestosterone (DHT) to maintain androgen receptor signaling and baseline TRPM8 expression[1][5].

Protocol 2: High-Throughput Biomarker & Viability Screening
  • Causality Check: Traditional tetrazolium dyes (e.g., MTT) rely on cellular reduction and have poor penetration into dense Matrigel domes. We utilize a 3D ATP-based luminescent assay because its lytic buffer is optimized for 3D matrices, providing a highly sensitive readout that eliminates diffusion-based artifacts[6].

  • Biomarker Stratification: Perform immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) organoid sections using the anti-TRPM8 antibody (ACC-049) to classify lines as TRPM8-High or TRPM8-Low[2].

  • Drug Dosing: Dissociate mature organoids and re-seed into 384-well black plates with clear bottoms. After 48 hours of gelation, apply M2P-Morpholine, D-3263, and Enzalutamide in a 10-point serial dilution (e.g., 10 µM to 0.0032 µM)[6].

  • Viability Readout: After 96 hours of incubation, assess cell viability using 3D CellTiter-Glo. Quantify the luminescent signal to calculate absolute IC50 values[6].

Conclusion

The validation of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in patient-derived organoids confirms its superiority as a highly specific TRPM8 modulator. By utilizing 3D models that preserve the native biomarker landscape, researchers can confidently stratify patient cohorts and leverage calcium cytotoxicity as a targeted therapeutic mechanism in prostate cancer.

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